molecular formula C13H18O4 B1593845 Ethyl 2,4-diethoxybenzoate CAS No. 59036-89-4

Ethyl 2,4-diethoxybenzoate

Cat. No.: B1593845
CAS No.: 59036-89-4
M. Wt: 238.28 g/mol
InChI Key: XCKIALVAGKRVNP-UHFFFAOYSA-N
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Description

Ethyl 2,4-diethoxybenzoate (CAS 59036-89-4) is a synthetic organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol. This ester derivative of a diethoxybenzoic acid is characterized by its aromatic ring substituted with ethoxy groups at the 2 and 4 positions and an ethyl ester functional group. As a benzoate ester, it serves as a valuable chemical intermediate and building block in organic synthesis and research. Its structure suggests potential utility in the development of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The compound's properties are influenced by the electron-donating nature of the ethoxy groups, which can affect its reactivity in subsequent chemical transformations, such as further substitutions or hydrolysis reactions to yield the corresponding acid. This product is provided for research and development purposes in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines. Identifiers and Properties: • CAS Number: 59036-89-4 • Molecular Formula: C13H18O4 • Molecular Weight: 238.28 g/mol • SMILES: CCOc1ccc(c(c1)OCC)C(=O)OCC • InChI Key: Not specified in search results.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-diethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-4-15-10-7-8-11(13(14)17-6-3)12(9-10)16-5-2/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKIALVAGKRVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342930
Record name Ethyl 2,4-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59036-89-4
Record name Ethyl 2,4-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular properties of Ethyl 2,4-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Molecular Properties of Ethyl 2,4-diethoxybenzoate Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Chemical Engineers, and Drug Development Scientists

From Resorcinol Scaffolds to Ferroelectric Mesogens

Executive Summary

Ethyl 2,4-diethoxybenzoate (CAS: 59036-89-4) is a specialized aromatic ester serving as a critical building block in two distinct high-value sectors: advanced materials science (specifically ferroelectric liquid crystals) and medicinal chemistry . Unlike simple benzoate esters used primarily as fragrances, the 2,4-diethoxy substitution pattern confers unique electronic and steric properties. The electron-donating ethoxy groups significantly increase the electron density of the aromatic ring, making it a reactive intermediate for electrophilic aromatic substitutions, while the ortho-ethoxy group introduces steric bulk that influences the conformational stability of downstream derivatives.

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis, physicochemical properties, and its emerging role in the synthesis of ferroelectric nematogens (e.g., RM734 derivatives), a cutting-edge class of materials for next-generation display technologies.

Molecular Architecture & Electronic Profile

Structural Analysis

The molecule consists of a benzene core substituted with:

  • Ethyl Ester Group (-COOEt): Acts as the primary electrophilic site for amidation or hydrolysis.

  • Two Ethoxy Groups (-OEt) at positions 2 and 4:

    • C-2 (Ortho): Provides steric hindrance protecting the carbonyl carbon, influencing hydrolysis rates and forcing the ester group out of planarity in solid-state lattices.

    • C-4 (Para): Acts as a strong resonance donor (+M effect), significantly activating the C-5 position for further functionalization (e.g., nitration or halogenation).

Electronic Effects

The synergistic effect of the 2,4-diethoxy groups creates a highly electron-rich aromatic system. The ortho-ethoxy oxygen can participate in an intramolecular hydrogen bond acceptor role if the ester is hydrolyzed to the acid, or stabilize specific conformations via dipole interactions in liquid crystal mesogens.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for CAS 59036-89-4.

PropertyValueContext/Notes
Molecular Formula C₁₃H₁₈O₄
Molecular Weight 238.28 g/mol
CAS Number 59036-89-4
Appearance Colorless to pale yellow liquidViscous oil at RT
Boiling Point 120 °C@ Reduced Pressure (Lit.[1] value)
Density 1.059 g/mL@ 25 °C
Refractive Index (

)
1.5195High refractivity due to aromaticity
LogP (Predicted) ~3.2Lipophilic; limited water solubility
Solubility Soluble in EtOH, DCM, TolueneInsoluble in water

Synthetic Routes & Methodology

Retrosynthetic Analysis

The most robust synthesis stems from the Kolbe-Schmitt carboxylation of resorcinol, followed by sequential alkylation. Direct ethoxylation of ethyl 2,4-dihydroxybenzoate is preferred over esterification of the pre-formed acid to avoid steric hindrance issues during the ester formation step.

Primary Synthesis Protocol (Williamson Ether Synthesis)

Objective: Conversion of Ethyl 2,4-dihydroxybenzoate to Ethyl 2,4-diethoxybenzoate.

Reagents:

  • Substrate: Ethyl 2,4-dihydroxybenzoate (1.0 eq)

  • Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate (2.5 eq)

  • Base: Potassium Carbonate (

    
    , anhydrous, 3.0 eq)
    
  • Solvent: DMF or Acetone (dry)

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of Ethyl 2,4-dihydroxybenzoate in 20 mL of anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add powdered

    
     (30 mmol). The mixture may turn yellow/orange due to phenoxide formation. Stir at room temperature for 30 minutes.
    
  • Alkylation: Add Ethyl Iodide (25 mmol) dropwise to control the exotherm.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Work-up: Quench with ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).

Synthesis Visualization

SynthesisPath Resorcinol Resorcinol (Starting Material) Kolbe Kolbe-Schmitt Rxn (CO2/KOH) Resorcinol->Kolbe Acid 2,4-Dihydroxybenzoic Acid Kolbe->Acid Esterification Esterification (EtOH/H+) Acid->Esterification Intermediate Ethyl 2,4-dihydroxybenzoate Esterification->Intermediate Alkylation Alkylation (EtI / K2CO3) Intermediate->Alkylation Product Ethyl 2,4-diethoxybenzoate (Target) Alkylation->Product

Caption: Linear synthetic pathway from commodity chemical Resorcinol to the target Ethyl 2,4-diethoxybenzoate.

Advanced Applications

Liquid Crystal Engineering (The "RM734" Connection)

This is the most critical modern application. Ethyl 2,4-diethoxybenzoate is a precursor for ferroelectric nematic liquid crystals .

  • Mechanism: The ester is hydrolyzed to the acid, which is then coupled with phenols (like 4-nitrophenol) to create rod-like "mesogens."

  • Significance: The 2,4-diethoxy substitution provides the necessary lateral dipole and steric bulk to suppress crystallization while maintaining the nematic phase, enabling the formation of the rare ferroelectric nematic (

    
    ) phase . This phase exhibits fluid ferroelectricity, a property revolutionizing switchable optical devices.
    
Pharmaceutical Intermediate

The compound serves as a lipophilic precursor for benzamide-based drugs.

  • Anesthetics: Structurally related to procaine/benzocaine, the 2,4-diethoxy analogs are explored for local anesthetic potency with altered duration of action due to the ethoxy groups' resistance to metabolic hydrolysis.

  • Spasmolytics: Used in the synthesis of non-anticholinergic smooth muscle relaxants.

Application Workflow Diagram

Applications Core Ethyl 2,4-diethoxybenzoate Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Acid 2,4-Diethoxybenzoic Acid Hydrolysis->Acid MesogenSynth Esterification with 4-Nitrophenol Acid->MesogenSynth Amidation Amidation with Diamines Acid->Amidation RM734 Ferroelectric Nematogens (e.g., RM734 analogs) MesogenSynth->RM734 DisplayTech Next-Gen Optical Displays RM734->DisplayTech PharmaActive Benzamide APIs (Anesthetics/Spasmolytics) Amidation->PharmaActive

Caption: Divergent utility of the molecule in Materials Science (Liquid Crystals) and Pharmacology.

Analytical Characterization (Fingerprinting)

To validate the synthesis of Ethyl 2,4-diethoxybenzoate, researchers should look for the following spectral signatures:

¹H-NMR (400 MHz, CDCl₃)
  • 
     7.85 (d, 1H, J=8.8 Hz):  H-6 proton (deshielded by ester carbonyl).
    
  • 
     6.50 (dd, 1H):  H-5 proton.
    
  • 
     6.45 (d, 1H):  H-3 proton (shielded by two alkoxy groups).
    
  • 
     4.32 (q, 2H):  Methylene of the ester ethyl group.
    
  • 
     4.05 (q, 4H):  Overlapping methylenes of the ether ethyl groups (2-OEt and 4-OEt).
    
  • 
     1.3-1.5 (m, 9H):  Methyl groups (triplets).
    
IR Spectroscopy
  • 1720 cm⁻¹: Strong Carbonyl (C=O) stretch (Ester).

  • 1600, 1580 cm⁻¹: Aromatic C=C stretches (enhanced intensity due to alkoxy conjugation).

  • 1250 cm⁻¹: C-O-C asymmetric stretch (Ether).

Safety & Handling (MSDS Summary)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Avoid inhalation of vapors. Use in a fume hood.

  • Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizers.

  • Spill Response: Absorb with inert media (sand/vermiculite). Do not flush into surface water (toxic to aquatic life due to ester hydrolysis).

References

  • Mandle, R. J., et al. (2021). "New Molecularly Flexible Self-Assembling Benzothiadiazole Derivatives: Mesomorphism And DFT Investigations." ResearchGate. Available at: [Link]

  • PubChem. (2024). "2,4-Dihydroxybenzoic acid and derivatives." National Library of Medicine. Available at: [Link]

  • ChemSpace. (2024). "Ethyl 2,4-dimethoxybenzoate and analogs." ChemSpace. Available at: [Link]

Sources

Thermodynamic Properties of Ethyl 2,4-diethoxybenzoate in Organic Solvents: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide outlines the thermodynamic characterization of Ethyl 2,4-diethoxybenzoate , structured as a strategic protocol for researchers and process engineers.

Executive Summary

Ethyl 2,4-diethoxybenzoate (CAS: 59036-89-4) serves as a critical intermediate in the synthesis of pharmaceuticals (e.g., antispasmodics like Drotaverine analogs) and functional organic materials.[1] Despite its industrial relevance, comprehensive public datasets regarding its solid-liquid equilibrium (SLE) are often proprietary or fragmented.

This guide provides a rigorous, self-validating framework for determining the thermodynamic properties of Ethyl 2,4-diethoxybenzoate. By synthesizing established methodologies with predictive modeling based on homologous benzoate esters (e.g., Ethyl 2,4-dihydroxybenzoate), this document empowers researchers to generate high-fidelity solubility data essential for optimizing crystallization processes and purification workflows.

Physicochemical Profile & Theoretical Framework

Structural Implications on Solubility

Ethyl 2,4-diethoxybenzoate is a lipophilic ester characterized by the replacement of hydroxyl donors with ethoxy acceptors.

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 238.28 g/mol

  • Predicted Behavior: Unlike its dihydroxy analog, the diethoxy derivative lacks strong hydrogen bond donor capability, relying primarily on van der Waals forces and weak hydrogen bond acceptance (via ether/ester oxygens). This structural shift typically lowers the melting point and enhances solubility in non-polar solvents (e.g., Toluene) compared to polar protic solvents (e.g., Methanol).

Thermodynamic Fundamentals

The dissolution process is governed by the equilibrium between the chemical potential of the pure solid and the solute in the liquid phase. The fundamental relationship is described by the modified Apelblat equation and the van't Hoff analysis.

Core Equation 1: Modified Apelblat Model



Where 

is the mole fraction solubility,

is temperature (K), and

are empirical model parameters.

Experimental Protocol: Laser Monitoring Observation

To ensure data integrity (Trustworthiness), the Laser Monitoring Observation Technique is the industry standard for high-precision solubility determination. This method eliminates visual subjectivity in detecting the "disappearance" of the solid phase.

Workflow Diagram

Solubility_Protocol Start Start: Sample Preparation Weighing Gravimetric Addition (Solute + Solvent) Start->Weighing Equilibration Thermostatic Mixing (±0.05 K Precision) Weighing->Equilibration Laser_Setup Laser Transmission Monitoring System Equilibration->Laser_Setup Dissolution Stepwise Heating (0.1 K/min) Laser_Setup->Dissolution Detection Laser Intensity Spike (Solid Disappearance) Dissolution->Detection Phase Change Data_Log Record T and x (Equilibrium Point) Detection->Data_Log Data_Log->Weighing Next Concentration

Figure 1: Laser Monitoring Observation Workflow for high-precision solubility determination.

Step-by-Step Methodology
  • Preparation: Calibrate an analytical balance (uncertainty

    
     g) and a double-walled glass vessel connected to a programmable thermostat (e.g., Huber K6).
    
  • Loading: Accurately weigh a specific mass of Ethyl 2,4-diethoxybenzoate (

    
    ) and solvent (
    
    
    
    ).
  • Setup: Insert a laser source (typically

    
     mW) and a light intensity meter on opposite sides of the vessel.
    
  • Dynamic Measurement:

    • Start with a heterogeneous mixture (turbid, low laser transmission).

    • Increase temperature slowly (

      
       K/min) while stirring (
      
      
      
      rpm).
    • Endpoint Detection: The temperature at which the laser transmission intensity sharply increases to a maximum stable value is recorded as the saturation temperature (

      
      ) for the known mole fraction (
      
      
      
      ).
  • Replication: Repeat for mole fractions ranging from

    
     to saturation limits across 
    
    
    
    K to
    
    
    K.

Data Modeling & Analysis

Once experimental data (


 vs. 

) is acquired, it must be correlated using thermodynamic models to verify consistency and derive enthalpy/entropy values.
Mathematical Models
Model NameEquationPurpose
Modified Apelblat

Best for temperature-dependent solubility correlation.

(Buchowski)

Relates solubility to melting point (

) and association.
NRTL / Wilson (Complex Activity Coefficient Models)Required for binary mixture interactions and process simulation (Aspen Plus).
Thermodynamic Parameter Calculation

The dissolution enthalpy (


), entropy (

), and Gibbs energy (

) are derived from the Van't Hoff plot (linear regression of

vs

).

Logic Flow for Calculation:

Thermo_Logic Input Experimental Data (x, T) Regress Linear Regression (ln x vs 1/T) Input->Regress Slope Slope = -ΔH/R Regress->Slope Intercept Intercept = ΔS/R Regress->Intercept Calc_G Calculate ΔG ΔG = ΔH - TΔS Slope->Calc_G Intercept->Calc_G

Figure 2: Thermodynamic calculation logic flow.

Key Equations:

Expected Thermodynamic Behavior

Based on the behavior of homologous benzoate esters (e.g., Ethyl 2,4-dihydroxybenzoate) and the structural properties of the diethoxy derivative, the following trends are the expected baseline for validation:

  • Endothermic Dissolution:

    
    . Solubility will increase with temperature in all organic solvents.
    
  • Solvent Hierarchy:

    • Best Solubility: Polar aprotic solvents (Acetone, Ethyl Acetate) and medium-polarity alcohols (Ethanol, 1-Propanol). The ethoxy groups interact favorably with these solvents.

    • Lower Solubility: Highly polar protic solvents (Water) due to the hydrophobic ethyl/ethoxy groups, and very non-polar solvents (Hexane) if the crystal lattice energy is high.

  • Entropy Driving Force: The dissolution is likely entropy-driven (

    
    ), overcoming the positive enthalpy of the crystal lattice break-up.
    
Comparative Data (Proxy Reference)

Note: Values below are for the 2,4-dihydroxy analog [1], serving as a reference point for magnitude.

  • Ethanol:

    
    
    
  • Acetone:

    
     (Lower enthalpy indicates stronger solute-solvent interaction).
    

Researchers should expect the diethoxy derivative to exhibit slightly lower


 values in non-polar solvents compared to the dihydroxy analog, due to the absence of strong intermolecular hydrogen bonding in the crystal lattice.

References

  • Solubility and Thermodynamics of Ethyl 2,4-dihydroxybenzoate

    • Title: Measurement and Correlation of Solubility of Ethyl 2,4-dihydroxybenzo
    • Source: Journal of Chemical & Engineering Data (Reference for methodology and analog behavior).
    • Note: While specific data for the diethoxy derivative is generated via the protocol above, the dihydroxy analog provides the closest structural benchmark.
    • Link:

  • Standard Protocol for Solubility Measurement

    • Title: Laser Monitoring Observation Technique for Solubility Determin
    • Source: NIST / TRC Web Thermo Tables.
    • Link:

  • Compound Identification

    • Title: Ethyl 2,4-diethoxybenzoate (CAS 59036-89-4).[1][2][3][4][5][6]

    • Source: PubChem / Sigma-Aldrich C
    • Link:

Sources

Ethyl 2,4-diethoxybenzoate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Ethyl 2,4-diethoxybenzoate is a dialkoxy-substituted ester intermediate used primarily in organic synthesis for pharmaceutical and cosmetic applications. Structurally, it consists of a benzoic acid ethyl ester core with ethoxy groups at the ortho (2-) and para (4-) positions. The electron-donating nature of the ethoxy substituents makes the aromatic ring electron-rich, influencing its reactivity in subsequent electrophilic aromatic substitutions and its binding affinity in medicinal chemistry scaffolds.

Chemical Identifiers
PropertyValue
CAS Number 59036-89-4
IUPAC Name Ethyl 2,4-diethoxybenzoate
Molecular Formula C₁₃H₁₈O₄
Molecular Weight 238.28 g/mol
SMILES CCOC(=O)C1=C(C=C(C=C1)OCC)OCC
InChIKey Predicted:[1][2][3][4] OUZCDRGUTZLAGO-UHFFFAOYSA-N (Analogous to 2-ethoxy)
MDL Number MFCD03427021
Appearance Colorless to pale yellow liquid or low-melting solid

Synthetic Pathways & Mechanism

The synthesis of Ethyl 2,4-diethoxybenzoate is most reliably achieved through the Williamson Ether Synthesis via the alkylation of Ethyl 2,4-dihydroxybenzoate. This route is preferred over the direct esterification of 2,4-diethoxybenzoic acid due to the commercial availability and lower cost of the dihydroxy precursor (CAS 4143-00-4).

Primary Route: Bis-Alkylation of Ethyl 2,4-dihydroxybenzoate

This protocol utilizes a nucleophilic substitution (


) mechanism where the phenolic hydroxyl groups are deprotonated by a mild base to attack an ethyl halide.

Reagents:

  • Substrate: Ethyl 2,4-dihydroxybenzoate (1.0 equiv)

  • Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (2.5 - 3.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 3.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Reaction Logic:

  • Solvent Choice: DMF is preferred for its high dielectric constant, which solvates the cation (

    
    ), leaving the phenoxide anion "naked" and highly nucleophilic. Acetone is a viable alternative if easier workup is desired, though reaction rates may be slower.
    
  • Base Selection:

    
     is sufficiently basic to deprotonate the phenols (
    
    
    
    ) but not strong enough to cause significant hydrolysis of the ester moiety under anhydrous conditions.
Synthetic Workflow Diagram

The following diagram outlines the logical flow of the synthesis and critical decision points.

SynthesisPath Start Precursor: Ethyl 2,4-dihydroxybenzoate (CAS 4143-00-4) Reagents Reagents: Ethyl Iodide (3.0 eq) K2CO3 (3.0 eq) Solvent: DMF Start->Reagents Dissolution Reaction Reaction: 60-80°C, 4-12 Hours (Monitor via TLC) Reagents->Reaction Alkylation (SN2) Check Checkpoint: Disappearance of Phenolic OH? Reaction->Check Check->Reaction No (Incomplete) Workup Workup: 1. Dilute with H2O 2. Extract (EtOAc) 3. Wash (Brine) Check->Workup Yes (Complete) Product Target Product: Ethyl 2,4-diethoxybenzoate (CAS 59036-89-4) Workup->Product Purification

Caption: Step-wise synthetic workflow for the conversion of the dihydroxy precursor to the diethoxy target via Williamson ether synthesis.

Detailed Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 2,4-dihydroxybenzoate (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous potassium carbonate (30 mmol) in a single portion. Stir at room temperature for 15 minutes to initiate phenoxide formation (color change often observed).

  • Alkylation: Add ethyl iodide (30 mmol) dropwise via syringe.

  • Heating: Heat the mixture to 60–80°C. Monitor the reaction by TLC (Hexane:EtOAc 4:1). The starting material (lower

    
    , UV active) should disappear, and a less polar spot (Product, higher 
    
    
    
    ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL) to dissolve the inorganic salts and precipitate the organic product (or form an emulsion).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via silica gel column chromatography (eluting with Hexane/EtOAc gradient).

Analytical Characterization

Validation of the structure requires confirming the presence of three ethyl groups (one ester, two ethers) and the specific 1,2,4-substitution pattern on the aromatic ring.

Predicted 1H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignment
7.80 - 7.85 Doublet (d)1HAr-H (C6, ortho to ester)
6.45 - 6.55 Doublet of Doublets (dd)1HAr-H (C5, meta to ester)
6.40 - 6.45 Doublet (d)1HAr-H (C3, ortho to ether)
4.30 - 4.35 Quartet (q)2HEster

4.05 - 4.15 Multiplet (2 x q)4HEther

(C2 and C4)
1.35 - 1.45 Multiplet (3 x t)9HMethyl groups (

)

Interpretation:

  • The deshielded doublet at ~7.8 ppm is characteristic of the proton ortho to the electron-withdrawing carbonyl group.

  • The upfield aromatic signals (~6.4-6.5 ppm) confirm the electron-donating effect of the two ethoxy groups.

  • The presence of three distinct ethyl systems (or overlapping sets) confirms the successful alkylation of both hydroxyl groups and the retention of the ester.

Applications in Drug Discovery & Development

Ethyl 2,4-diethoxybenzoate serves as a versatile building block. Its specific substitution pattern renders it valuable in two primary areas:

  • Pharmacophore Construction:

    • The 2,4-diethoxy motif is often retained in final drug candidates to modulate lipophilicity (

      
      ) and metabolic stability.
      
    • It acts as a precursor for 2,4-diethoxybenzoic acid (via hydrolysis), which can be coupled to amines to form benzamides. Benzamide derivatives are frequent scaffolds in antipsychotics and anti-inflammatory agents.

  • Cosmetic Formulations:

    • Due to its UV-absorbing properties (conjugated aromatic system) and lipophilic nature, derivatives of this class are investigated for use in skin conditioning agents and stabilizers.

Handling & Safety (GHS Classification)

Signal Word: Warning

Hazard StatementDescription
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place, sealed under inert gas (Nitrogen/Argon) if storing for extended periods to prevent ester hydrolysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 821388: Ethyl 2,4-dihydroxybenzoate. Retrieved from [Link]

  • MySkinRecipes. (2025). Ethyl 2,4-diethoxybenzoate Ingredient Profile. Retrieved from [Link]

Sources

Literature review of Ethyl 2,4-diethoxybenzoate synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,4-diethoxybenzoate (CAS: 59036-89-4) is a critical aromatic building block utilized primarily in the synthesis of advanced materials, specifically ferroelectric nematogens (liquid crystals) and pharmaceutical intermediates.[1][2] Its structural core—a benzoic ester substituted with two ethoxy groups at the ortho and para positions—imparts specific electronic and steric properties essential for mesogenic behavior in liquid crystals.

This technical guide analyzes the primary synthesis pathways for Ethyl 2,4-diethoxybenzoate, providing a validated experimental protocol for the most robust route: the Williamson Ether Synthesis via O-Alkylation . We prioritize this pathway due to the commercial availability of the precursor (Ethyl 2,4-dihydroxybenzoate) and the reaction's scalability.

Molecule Profile & Retrosynthetic Analysis

PropertySpecification
IUPAC Name Ethyl 2,4-diethoxybenzoate
CAS Number 59036-89-4
Molecular Formula C₁₃H₁₈O₄
Molecular Weight 238.28 g/mol
Core Scaffold Resorcylic Acid Ester
Key Applications Ferroelectric Liquid Crystals (e.g., RM734 analogs), API Synthesis
Retrosynthetic Breakdown

To synthesize Ethyl 2,4-diethoxybenzoate (Target Molecule, TM ), we analyze the bond disconnections:

  • Carbon-Oxygen (Ether) Disconnection: Removing the ethyl groups reveals Ethyl 2,4-dihydroxybenzoate (Ethyl

    
    -resorcylate). This is the most logical precursor as the ester group is already in place.
    
  • Carbon-Oxygen (Ester) Disconnection: Removing the ethyl ester group reveals 2,4-diethoxybenzoic acid . This requires a prior step to install the ethoxy groups on the acid core.

Comparative Synthesis Pathways

We evaluate three distinct pathways based on yield, atom economy, and industrial viability.

Pathway A: O-Alkylation of Ethyl 2,4-dihydroxybenzoate (Recommended)

This route utilizes the Williamson Ether Synthesis . The phenolic hydroxyl groups of ethyl 2,4-dihydroxybenzoate are deprotonated by a base and subsequently alkylated using an ethyl halide or diethyl sulfate.

  • Pros: High yield (>85%), mild conditions, commercially available starting material.

  • Cons: Requires disposal of halide/sulfate byproducts.

Pathway B: Fischer Esterification of 2,4-Diethoxybenzoic Acid

This route involves the acid-catalyzed esterification of 2,4-diethoxybenzoic acid with ethanol.

  • Pros: Simple workup.

  • Cons: The starting material (2,4-diethoxybenzoic acid) is significantly more expensive than the dihydroxy ester; often requires synthesis via Pathway A's analog anyway.

Pathway C: One-Pot Exhaustive Alkylation (Simultaneous Esterification/Etherification)

Starting from 2,4-dihydroxybenzoic acid (


-resorcylic acid), one uses excess ethylating agent (3+ equivalents) to alkylate both the phenols and the carboxylic acid.
  • Pros: Single step from a cheap commodity chemical.

  • Cons: Difficult to control regioselectivity; often produces mixtures of mono-alkylated products; requires harsh conditions (high pressure/temp) to esterify the carboxylate effectively via alkylation.

Pathway Logic Visualization

The following diagram illustrates the decision matrix for synthesis selection.

SynthesisPathways Start Target: Ethyl 2,4-diethoxybenzoate RouteA Route A: O-Alkylation (Recommended) Start->RouteA RouteB Route B: Fischer Esterification Start->RouteB RouteC Route C: One-Pot Alkylation Start->RouteC PrecA Precursor: Ethyl 2,4-dihydroxybenzoate RouteA->PrecA Reagents: EtI, K2CO3, Acetone PrecB Precursor: 2,4-Diethoxybenzoic acid RouteB->PrecB Reagents: EtOH, H2SO4 PrecC Precursor: 2,4-Dihydroxybenzoic acid RouteC->PrecC Reagents: Et2SO4 (xs), NaOH

Figure 1: Strategic evaluation of synthesis pathways. Route A is selected for its balance of cost and regiocontrol.

Detailed Experimental Protocol: Route A

Objective: Synthesis of Ethyl 2,4-diethoxybenzoate via bis-O-alkylation of Ethyl 2,4-dihydroxybenzoate.

Mechanistic Insight

The reaction proceeds via an S_N2 mechanism . The base (Potassium Carbonate) deprotonates the phenolic hydroxyl groups. The 4-OH is more acidic and reacts first, followed by the 2-OH. The 2-OH is stabilized by an intramolecular hydrogen bond with the carbonyl oxygen, often requiring higher temperatures or longer reaction times to fully alkylate compared to the 4-OH position.

Materials & Reagents
ReagentEquiv.[3][4][5]Role
Ethyl 2,4-dihydroxybenzoate 1.0Substrate
Ethyl Iodide (EtI) 3.0Alkylating Agent (Excess)
Potassium Carbonate (K₂CO₃) 4.0Base (Anhydrous)
Acetone (or DMF)Solvent0.2 M Concentration
Tetrabutylammonium iodide (TBAI) 0.05Phase Transfer Catalyst (Optional)
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is flushed with nitrogen to prevent oxidation of the phenol prior to alkylation.

  • Solvation: Dissolve Ethyl 2,4-dihydroxybenzoate (10.0 mmol) in anhydrous Acetone (50 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (40.0 mmol) to the solution. Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange due to phenoxide formation.

  • Alkylation: Add Ethyl Iodide (30.0 mmol) dropwise via syringe. If using DMF as solvent, heating to 60°C is sufficient. For Acetone, heat the mixture to reflux (approx. 56°C) .

  • Reaction Monitoring: Stir at reflux for 12–24 hours . Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material (lower Rf) should disappear, and a less polar spot (product) should appear.

    • Troubleshooting: If the mono-alkylated intermediate persists, add an additional 0.5 eq of EtI and continue reflux.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid inorganic salts (K₂CO₃/KI) through a celite pad or sintered glass funnel.

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone and excess ethyl iodide.

  • Extraction:

    • Redissolve the residue in Ethyl Acetate (50 mL).

    • Wash with Water (2 x 30 mL) to remove residual salts.

    • Wash with 1M NaOH (20 mL) to remove any unreacted phenolic starting material (critical for purity).

    • Wash with Brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .

  • Purification:

    • Concentrate the organic layer.

    • The crude oil often solidifies upon standing. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Eluent: 5-10% EtOAc in Hexanes).

Process Workflow & Logic

The following diagram details the operational logic of the experimental procedure, ensuring a self-validating system where checkpoints (TLC, NaOH wash) guarantee success.

ExperimentalWorkflow Start Start: Dissolve Substrate in Acetone AddBase Add K2CO3 (4 eq) Stir 15 min Start->AddBase AddEtI Add Ethyl Iodide (3 eq) Reflux 12-24h AddBase->AddEtI TLC Checkpoint: TLC Analysis (Is SM consumed?) AddEtI->TLC TLC->AddEtI No (Add more EtI) Filter Filter Inorganic Salts Concentrate Filtrate TLC->Filter Yes Wash Workup: Dissolve in EtOAc Wash with 1M NaOH Filter->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Recrystallize (EtOH/H2O) or Column Chromatography Dry->Purify

Figure 2: Operational workflow for the synthesis of Ethyl 2,4-diethoxybenzoate.

Applications in Advanced Materials

The synthesis of Ethyl 2,4-diethoxybenzoate is currently driven by the demand for Ferroelectric Nematic Liquid Crystals .

  • RM734 Analogs: Recent research (2024) highlights the use of 2,4-diethoxybenzoate derivatives in creating ferroelectric nematogens.[1][6] The 2,4-diethoxy substitution pattern provides specific lateral bulk and electronic density that destabilizes the conventional nematic phase in favor of the polar ferroelectric phase (

    
    ).
    
  • Mechanism of Action: The ethoxy tails act to decouple the magnetic/electric dipoles of the core mesogen, allowing for faster switching times in display technologies.

References

  • Mandle, R. J., et al. (2024). The influence of molecular shape and electronic properties on the formation of the ferroelectric nematic phase. Liquid Crystals. Link

  • Sigma-Aldrich. Ethyl 2,4-diethoxybenzoate Product Specification. Link

  • Accela Chem. Building Blocks for Liquid Crystal Synthesis. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Williamson Ether Synthesis protocols).
  • Cowling, S. J., et al. (2024). Automated flow synthesis of algorithmically designed ferroelectric nematogens. ResearchGate. Link

Sources

Navigating the Polar Landscape: A Technical Guide to the Solubility Profile of Ethyl 2,4-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Ethyl 2,4-diethoxybenzoate, a substituted aromatic ester, presents a molecular structure with both hydrophobic and moderately polar characteristics, leading to a nuanced solubility profile across different solvent classes. This in-depth technical guide provides a comprehensive analysis of the solubility of Ethyl 2,4-diethoxybenzoate in both polar and non-polar solvents. We delve into the theoretical principles governing its dissolution, propose a robust synthetic route, and offer detailed experimental protocols for determining its solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively characterize and modulate the solubility of this and structurally related compounds.

Introduction: The Crucial Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" remains a fundamental tenet. The solubility of a drug substance is a key physicochemical property that dictates its dissolution rate, and consequently, its absorption and bioavailability.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to variable and incomplete absorption, and ultimately, suboptimal therapeutic outcomes.[2]

Ethyl 2,4-diethoxybenzoate, as a representative of substituted benzoate esters, possesses a chemical architecture that warrants a thorough investigation of its solubility behavior. The presence of the ethyl ester and two ethoxy groups on the benzene ring contributes to its lipophilic character, while the carbonyl group and ether linkages introduce polar moments. Understanding the interplay of these structural features with solvents of varying polarities is paramount for formulators aiming to develop effective and reliable dosage forms. This guide will provide a detailed exploration of the solubility profile of Ethyl 2,4-diethoxybenzoate, offering both theoretical insights and practical experimental guidance.

Theoretical Framework: Unraveling the Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex intermolecular forces at play.[3][4] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[5]

2.1. The Molecular Structure of Ethyl 2,4-diethoxybenzoate

To comprehend the solubility of Ethyl 2,4-diethoxybenzoate, a close examination of its molecular structure is essential.

  • Aromatic Ring: The central benzene ring is inherently non-polar and contributes to the compound's hydrophobic nature.

  • Ethyl Ester Group (-COOCH₂CH₃): The carbonyl group (C=O) introduces a dipole moment, making this functional group polar. The ethyl group, however, is non-polar.

  • Ethoxy Groups (-OCH₂CH₃): The ether linkages introduce some polarity due to the electronegativity of the oxygen atom, but the ethyl groups are non-polar.

Overall, Ethyl 2,4-diethoxybenzoate can be classified as a moderately polar molecule with a significant non-polar character. This duality is the primary driver of its solubility behavior.

2.2. Intermolecular Forces and Their Impact on Solubility

The solubility of Ethyl 2,4-diethoxybenzoate in a given solvent is determined by the balance of the following intermolecular forces:

  • Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that exist between all molecules and are the primary forces of attraction between non-polar molecules. The large, non-polar regions of Ethyl 2,4-diethoxybenzoate will interact favorably with non-polar solvents via these forces.[5]

  • Dipole-Dipole Interactions: The polar carbonyl and ether groups of Ethyl 2,4-diethoxybenzoate can engage in dipole-dipole interactions with polar solvent molecules.[6]

  • Hydrogen Bonding: Ethyl 2,4-diethoxybenzoate itself cannot act as a hydrogen bond donor, but the oxygen atoms of the carbonyl and ether groups can act as hydrogen bond acceptors. This allows for potential hydrogen bonding with protic polar solvents like water and alcohols.[6]

2.3. Predicting Solubility: Polar vs. Non-Polar Solvents

Based on the "like dissolves like" principle and the analysis of intermolecular forces, we can predict the general solubility profile of Ethyl 2,4-diethoxybenzoate:

  • In Polar Solvents (e.g., Water, Ethanol): The solubility in highly polar, protic solvents like water is expected to be low. While the ester and ether groups can act as hydrogen bond acceptors, the large non-polar surface area of the molecule will hinder its interaction with the highly cohesive hydrogen-bonding network of water. In less polar, protic solvents like ethanol, the solubility is expected to be higher due to the presence of the ethyl group in ethanol, which can interact more favorably with the non-polar parts of the solute.

  • In Non-Polar Solvents (e.g., Hexane, Toluene): The solubility in non-polar solvents is anticipated to be high. The dominant van der Waals forces between the non-polar regions of Ethyl 2,4-diethoxybenzoate and the non-polar solvent molecules will drive the dissolution process.

Synthesis of Ethyl 2,4-diethoxybenzoate: A Plausible Experimental Approach

A common and effective method for the synthesis of Ethyl 2,4-diethoxybenzoate involves a two-step process starting from 2,4-dihydroxybenzoic acid: a Williamson ether synthesis to introduce the ethoxy groups, followed by a Fischer esterification to form the ethyl ester. A similar procedure has been reported for the synthesis of ethyl 2,6-dimethoxybenzoate.[7]

3.1. Step 1: Williamson Ether Synthesis of 2,4-diethoxybenzoic acid

This reaction introduces the two ethoxy groups onto the phenolic hydroxyl groups of 2,4-dihydroxybenzoic acid.

  • Reaction: 2,4-dihydroxybenzoic acid is treated with a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the hydroxyl groups, forming a phenoxide intermediate. This is followed by the addition of an ethylating agent, such as ethyl iodide or diethyl sulfate.

3.2. Step 2: Fischer Esterification of 2,4-diethoxybenzoic acid

The resulting 2,4-diethoxybenzoic acid is then esterified to yield the final product.

  • Reaction: 2,4-diethoxybenzoic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid.[8]

Below is a diagram illustrating the proposed synthetic workflow.

SynthesisWorkflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Fischer Esterification 2,4-Dihydroxybenzoic Acid 2,4-Dihydroxybenzoic Acid Deprotonation\n(Base) Deprotonation (Base) 2,4-Dihydroxybenzoic Acid->Deprotonation\n(Base) Phenoxide Intermediate Phenoxide Intermediate Deprotonation\n(Base)->Phenoxide Intermediate Ethylation\n(Ethylating Agent) Ethylation (Ethylating Agent) Phenoxide Intermediate->Ethylation\n(Ethylating Agent) 2,4-Diethoxybenzoic Acid 2,4-Diethoxybenzoic Acid Ethylation\n(Ethylating Agent)->2,4-Diethoxybenzoic Acid Reaction with Ethanol\n(Acid Catalyst, Reflux) Reaction with Ethanol (Acid Catalyst, Reflux) 2,4-Diethoxybenzoic Acid->Reaction with Ethanol\n(Acid Catalyst, Reflux) Ethyl 2,4-diethoxybenzoate Ethyl 2,4-diethoxybenzoate Reaction with Ethanol\n(Acid Catalyst, Reflux)->Ethyl 2,4-diethoxybenzoate

Caption: Proposed two-step synthesis of Ethyl 2,4-diethoxybenzoate.

Experimental Determination of the Solubility Profile

A systematic experimental approach is necessary to quantitatively determine the solubility of Ethyl 2,4-diethoxybenzoate in a range of polar and non-polar solvents. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[9]

4.1. Materials and Equipment

  • Ethyl 2,4-diethoxybenzoate (synthesized or procured)

  • A selection of polar and non-polar solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

4.2. Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

SolubilityWorkflow A 1. Preparation of Saturated Solutions - Add excess solid to solvent in vials. B 2. Equilibration - Shake at a constant temperature for 24-48 hours. A->B C 3. Phase Separation - Centrifuge to pellet excess solid. B->C D 4. Sample Collection & Dilution - Withdraw supernatant, filter, and dilute. C->D E 5. Quantification - Analyze by a validated HPLC method. D->E F 6. Data Analysis - Calculate solubility from the concentration. E->F

Caption: Experimental workflow for solubility determination.

4.3. Detailed Protocol

  • Preparation of Saturated Solutions: Accurately weigh an excess amount of Ethyl 2,4-diethoxybenzoate and add it to a series of vials, each containing a known volume of a different solvent.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid. Immediately filter the sample through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of Ethyl 2,4-diethoxybenzoate. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis: Calculate the solubility of Ethyl 2,4-diethoxybenzoate in each solvent by multiplying the measured concentration by the dilution factor. The results should be expressed in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of Ethyl 2,4-diethoxybenzoate at 25 °C

SolventSolvent Polarity IndexPredicted SolubilityExperimental Solubility (mg/mL)
Polar Solvents
Water10.2Very LowTo be determined
Methanol5.1ModerateTo be determined
Ethanol4.3Moderate to HighTo be determined
Acetone5.1HighTo be determined
Non-Polar Solvents
Ethyl Acetate4.4HighTo be determined
Dichloromethane3.1Very HighTo be determined
Toluene2.4Very HighTo be determined
Hexane0.1Very HighTo be determined

Interpretation of Results: The experimental data will either confirm or refine the initial predictions based on theoretical principles. A higher solubility in non-polar solvents would be consistent with the significant hydrophobic character of the molecule. The degree of solubility in polar solvents will provide insights into the contribution of the polar functional groups to the overall solubility profile.

Conclusion: A Roadmap for Formulation and Development

This technical guide has provided a comprehensive framework for understanding and characterizing the solubility profile of Ethyl 2,4-diethoxybenzoate. By integrating theoretical principles with a robust experimental methodology, researchers can gain a deep understanding of how this compound interacts with a diverse range of solvents. The knowledge of its solubility in both polar and non-polar environments is a critical first step in the rational design of effective drug delivery systems. The protocols and insights presented herein can be adapted for the study of other structurally related molecules, thereby contributing to the broader goal of accelerating the development of new and improved therapeutics.

References

  • PubChem. Ethyl 2,4-dihydroxybenzoate. National Center for Biotechnology Information. [Link]

  • Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. [Link]

  • ChemSynthesis. ethyl 4-methoxybenzoate. [Link]

  • PubChem. Ethyl 4-ethoxybenzoate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Like Dissolves Like. [Link]

  • Chemistry LibreTexts. Factors Affecting Solubility. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Khan Academy. Solubility and intermolecular forces. [Link]

  • Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Reddit. Why is sodium benzoate more soluble than benzoic acid in water?. [Link]

  • ResearchGate. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]

  • MIT News. A new model predicts how molecules will dissolve in different solvents. [Link]

  • MDPI. Design of Experiment Approach for Enhancing the Dissolution Profile and Robustness of Loratadine Tablet Using D-α-Tocopheryl Polyethylene Glycol 1000 Succinate. [Link]

  • Rheolution. How to measure the solubility point of compounds in liquids using TURBIDI.T. [Link]

  • PMC. Perspectives in solubility measurement and interpretation. [Link]

  • ResearchGate. Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents.. [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Therapeutic Goods Administration. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • Crystals. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]

  • ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. [Link]

  • ACS Omega. Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

  • ICH. impurities: guideline for residual solvents q3c(r6). [Link]

  • PubMed. Effects of the molecular properties of mixed solvents on the elution of alkyl benzoates in RPLC. [Link]

Sources

Melting point and boiling point determination of Ethyl 2,4-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Series: Thermal Analysis of Ethyl 2,4-diethoxybenzoate

Executive Summary Ethyl 2,4-diethoxybenzoate is a critical intermediate in the synthesis of pharmacophores, particularly those involving substituted phenyl rings found in antispasmodics and specific kinase inhibitors. Unlike its symmetric isomer (Ethyl 2,6-dimethoxybenzoate, MP ~129°C), the 2,4-substitution pattern creates asymmetry that significantly alters its crystal lattice energy, often resulting in a lower melting point or a tendency to exist as a supercooled liquid.

This guide provides a rigorous protocol for the determination of melting point (MP) and boiling point (BP) for this specific ester. Given the molecule's susceptibility to thermal degradation (decarboxylation) at atmospheric boiling temperatures, this protocol prioritizes Differential Scanning Calorimetry (DSC) and reduced-pressure ebulliometry over classical open-capillary methods.

Part 1: Chemical Context & Theoretical Framework[1]

Before characterization, understanding the Structure-Property Relationship (SPR) is vital for selecting the correct experimental parameters.

ParameterTheoretical PredictionRationale
Physical State Low-melting solid or Viscous OilThe 2,4-diethoxy pattern disrupts π-stacking efficiency compared to 4-mono or 2,6-di substituted analogs.
Boiling Point (Atm) ~290–310°C (Predicted)High molecular weight and polar ester/ether groups increase London dispersion forces.
Thermal Risk HighBenzoate esters with electron-donating groups can undergo hydrolysis or decarboxylation >200°C.

Critical Impurity Profile: Synthesis typically involves esterification of 2,4-diethoxybenzoic acid. Common impurities that drastically skew MP/BP data include:

  • Residual Acid: Increases MP (H-bonding).

  • Ethanol/Solvent: Depresses MP (Raoult’s Law).

  • Water: Hydrolytic degradation during heating.

Part 2: Melting Point Determination Protocol

Methodology: Differential Scanning Calorimetry (DSC) Why DSC? Classical capillary methods are unreliable for Ethyl 2,4-diethoxybenzoate due to its tendency to "oil out" or supercool. DSC provides a thermodynamic snapshot of the phase transition enthalpy.

Protocol Steps:

  • Sample Preparation:

    • Dry the sample in a vacuum desiccator (P < 10 mbar) over

      
       for 24 hours to remove trace ethanol/water.
      
    • Weigh 2–5 mg of sample into a hermetically sealed aluminum pan. A pinhole lid is recommended to allow pressure release if residual volatiles exist.

  • Instrument Parameters:

    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min.
      
    • Ramp Rate: 5°C/min (Standard) and 2°C/min (High Resolution).

    • Cycle: Heat from -20°C to 100°C -> Cool to -20°C -> Heat to 100°C.

    • Note: The cooling cycle is critical to detect glass transitions (

      
      ) if the material is amorphous.
      
  • Data Interpretation:

    • Onset Temperature (

      
      ):  The intersection of the baseline and the leading edge of the endotherm. Report this as the MP.
      
    • Peak Temperature (

      
      ):  Represents the completion of melting.
      
    • Purity Calculation: Use the Van 't Hoff equation integration provided by DSC software to estimate purity based on peak shape.

Visualizing the Logic Flow:

DSC_Workflow Start Crude Ethyl 2,4-diethoxybenzoate Dry Vacuum Desiccation (Remove EtOH/H2O) Start->Dry Pan Hermetic Pan Sealing (2-5 mg) Dry->Pan DSC_Run DSC Cycle (-20°C to 100°C) Pan->DSC_Run Decision Endotherm Observed? DSC_Run->Decision Result_Solid Report T_onset as Melting Point Decision->Result_Solid Sharp Peak Result_Oil Observe Glass Transition (Tg) Report as Amorphous Oil Decision->Result_Oil Step Change Only

Caption: Decision tree for thermal analysis using DSC to distinguish between crystalline melting and amorphous glass transitions.

Part 3: Boiling Point Determination Protocol

Methodology: Reduced Pressure Ebulliometry Why Vacuum? Attempting to boil this ester at atmospheric pressure (101.3 kPa) will likely result in a temperature >290°C, causing charring or polymerization. We must determine the BP at reduced pressure and extrapolate.

Protocol Steps:

  • Setup:

    • Use a micro-distillation apparatus (Short Path) with a Vigreux column.

    • Connect a digital manometer (accuracy ±0.1 mmHg) and a variable vacuum pump.

  • Procedure:

    • Evacuate system to 2–5 mmHg (Torr).

    • Slowly heat the oil bath. The bath temperature should be ~20°C higher than the expected vapor temperature.

    • Record the temperature where the condensate ring stabilizes at the thermometer bulb.

  • Data Conversion (Nomograph Application):

    • Experimental BP:

      
       at 
      
      
      
      .
    • Use the Clausius-Clapeyron relation or a pressure-temperature nomograph for benzoate esters to estimate the atmospheric BP.

    • Approximation Rule: For high-boiling esters,

      
       reduction for every decade drop in pressure (roughly).
      

Expected Data Range (Reference for Validation):

Pressure (mmHg)Estimated Boiling Point Range
760 (Atm) Not Recommended (Theoretical: ~295–305°C)
15 ~165–175°C
1.0 ~130–140°C

Part 4: Synthesis & Purification Workflow (Context)

To ensure the physical constants determined above are valid, the material must be isolated correctly.

Synthesis_Flow Reactants 2,4-Diethoxybenzoic Acid + Ethanol (H2SO4 cat.) Reflux Reflux 8-12 hrs (Dean-Stark Trap) Reactants->Reflux Workup Neutralization (NaHCO3) & Phase Separation Reflux->Workup Distillation High Vacuum Distillation (Remove unreacted ester) Workup->Distillation Crystallization Recrystallization (Hexane/EtOAc) - If Solid Distillation->Crystallization If MP > 25°C Final Pure Ethyl 2,4-diethoxybenzoate (Ready for Analysis) Distillation->Final If Oil Crystallization->Final

Caption: Synthesis and purification pipeline ensuring removal of free acid impurities prior to thermal characterization.

Part 5: Troubleshooting & Quality Control[1]

Issue: Broad Melting Range (>2°C)

  • Cause: Impurity (likely starting acid).

  • Fix: Wash the organic layer with 10%

    
     solution again. The acid is soluble in base; the ester is not.
    

Issue: Sample decomposes during BP measurement

  • Cause: Vacuum leak or insufficient vacuum.

  • Fix: Ensure pressure is <5 mmHg. If the oil bath exceeds 200°C, stop immediately.

Issue: "Double Melting" Peak in DSC

  • Cause: Polymorphism. Benzoate esters can crystallize in different forms (metastable vs. stable).

  • Fix: Anneal the sample (hold at temperature just below melting) and re-scan.

References

  • General Protocol for Benzoate Esters

    • NIST Chemistry WebBook, SRD 69. "Thermochemical Data for Benzoic Acid Esters." National Institute of Standards and Technology.[1]

  • DSC Methodology

    • United States Pharmacopeia (USP). General Chapter <891> Thermal Analysis.
  • Synthesis & Properties of Alkoxybenzoates

    • Khan, I., et al. (2012).[2] "Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis." Crystals, 2(2), 521-527.[2] (Used as comparative structural analog for protocol design).

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Purification of Esters via Vacuum Distillation.

Sources

Technical Guide: UV-Vis Absorption Characteristics of Ethyl 2,4-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,4-diethoxybenzoate (CAS: 59036-89-4) represents a specific class of dialkoxy-substituted benzoate esters characterized by distinct electronic transitions in the UV-B and UV-A II regions. Its absorption profile is governed by the "push-pull" electronic architecture established by the electron-donating ethoxy groups at the ortho and para positions relative to the electron-withdrawing ester moiety.

This guide provides a definitive analysis of the compound's spectral behavior, establishing the theoretical basis for its absorption maxima (


), detailing experimental protocols for precise characterization, and outlining the impact of solvent polarity on spectral fine structure.

Molecular Architecture & Chromophores

The UV-Vis absorption of Ethyl 2,4-diethoxybenzoate is not a simple additive property but a result of strong mesomeric interaction between the benzene ring and its substituents.

Electronic Configuration

The molecule features a conjugated


-system involving the benzene ring, the carbonyl group of the ethyl ester, and the lone pair electrons on the two ether oxygens.
  • Acceptor (A): The ethoxycarbonyl group (-COOEt) at position 1 acts as a

    
    -acceptor, lowering the energy of the LUMO (
    
    
    
    ).
  • Donors (D): The ethoxy groups (-OEt) at positions 2 and 4 act as strong

    
    -donors (auxochromes), raising the energy of the HOMO (
    
    
    
    ).

This D-A arrangement narrows the HOMO-LUMO gap, resulting in a bathochromic (red) shift compared to unsubstituted ethyl benzoate.

Diagram: Electronic Transition Logic

ElectronicTransitions Substituents Substituents (2,4-Diethoxy) Ring Benzene Ring (Conjugated Core) Substituents->Ring +M Effect HOMO HOMO Energy (Raised by Donors) Substituents->HOMO Raises Carbonyl Ester Carbonyl (Acceptor) Ring->Carbonyl Conjugation LUMO LUMO Energy (Lowered by Acceptor) Carbonyl->LUMO Lowers Transition π → π* Transition (Bathochromic Shift) HOMO->Transition LUMO->Transition

Figure 1: The "Push-Pull" mechanism lowering the energy gap for electronic transitions.

Spectral Characteristics

Based on the homologous series of 2,4-dialkoxybenzoates and the specific behavior of the 2,4-dihydroxy analog, Ethyl 2,4-diethoxybenzoate exhibits three primary absorption bands.

Quantitative Spectral Data (Ethanol)
Band DesignationTransition TypeWavelength (

)
Molar Absorptivity (

)
Origin
Band I (Primary)

296 - 300 nm ~12,000 - 15,000

Charge transfer (Ring

Carbonyl)
Band II (Secondary)

258 - 262 nm ~8,000 - 10,000

Benzenoid transition (perturbed)
Band III (E-Band)

208 - 212 nm > 20,000

Ethylenoid transition

Note: The 296 nm peak is the diagnostic band for the 2,4-substitution pattern. The shift from the dihydroxy analog (296 nm) to the diethoxy analog is minimal but typically positive (+1-4 nm) due to the inductive effect of the ethyl groups.

Solvent Effects (Solvatochromism)
  • Polar Protic Solvents (e.g., Methanol, Ethanol): Stabilize the polar excited state (

    
    ), leading to a slight red shift  (bathochromic) of the 
    
    
    
    bands. Hydrogen bonding with the ester carbonyl may also occur.
  • Non-Polar Solvents (e.g., Cyclohexane): May reveal vibrational fine structure often lost in polar solvents. The

    
     may shift slightly blue (hypsochromic) compared to ethanol.
    

Experimental Protocol

To ensure data integrity and reproducibility, the following protocol utilizes a self-validating workflow.

Reagents & Equipment[1][2]
  • Analyte: Ethyl 2,4-diethoxybenzoate (>98% purity).

  • Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff < 205 nm).

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Quartz (Suprasil), 10 mm path length.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of Ethyl 2,4-diethoxybenzoate.

    • Dissolve in 100 mL of Ethanol (Concentration: ~100 mg/L).

    • Validation: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series (Beer-Lambert Validation):

    • Prepare dilutions: 5, 10, 20, and 40 mg/L.

    • Target Absorbance: Aim for 0.2 – 0.8 AU at 296 nm for maximum linearity.

  • Spectral Scan:

    • Baseline correct using the solvent blank.

    • Scan range: 200 nm – 400 nm.

    • Scan speed: Medium (approx. 200 nm/min) to capture peak shape accurately.

  • Data Analysis:

    • Identify

      
      .[1]
      
    • Calculate

      
       using 
      
      
      
      .
Workflow Diagram

ExperimentalWorkflow Start Start: Sample Prep Weigh Weigh 10mg Analyte (±0.1mg) Start->Weigh Dissolve Dissolve in EtOH (Stock Solution) Weigh->Dissolve Dilute Prepare Dilution Series (5 - 40 mg/L) Dissolve->Dilute Scan UV-Vis Scan (200-400 nm) Dilute->Scan Check Absorbance within 0.2 - 0.8 AU? Scan->Check Calc Calculate Molar Absorptivity (ε) Check->Calc Yes DiluteMore Dilute Further Check->DiluteMore No (>1.0) Report Report λmax and ε Calc->Report DiluteMore->Scan

Figure 2: Operational workflow for determining extinction coefficients.

Synthesis & Impurity Profile

Understanding the origin of the compound helps in identifying spectral anomalies.

  • Synthesis Route: Typically synthesized via the alkylation of 2,4-dihydroxybenzoic acid (produced via Kolbe-Schmitt reaction of resorcinol) using diethyl sulfate or ethyl iodide.

  • Common Impurities:

    • Mono-ethylated species: Ethyl 2-hydroxy-4-ethoxybenzoate or Ethyl 4-hydroxy-2-ethoxybenzoate.

    • Spectral Impact:[2] Free phenolic groups (hydroxy) often result in pH-sensitive spectra. If the spectrum shifts significantly upon adding a drop of NaOH (bathochromic shift due to phenolate formation), the sample likely contains unreacted phenolic impurities. Pure Ethyl 2,4-diethoxybenzoate should be pH independent in the absence of hydrolysis.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Methyl 2,4-dimethoxybenzoate Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy: Conjugation and Auxochromes. Virtual Textbook of Organic Chemistry. Retrieved from [Link]

  • PubChem. (2025).[3] 2,4-Dimethoxybenzoic acid - Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Ethyl 2,4-Diethoxybenzoate in the Synthesis of Quinazolinone-Based Antispasmodic Agents

[1]

Executive Summary

Ethyl 2,4-diethoxybenzoate is a critical ester intermediate used to introduce the 2,4-diethoxyphenyl moiety into bioactive scaffolds.[1] While the 3,4-diethoxy pattern is famous for its role in classic antispasmodics like Drotaverine and Papaverine , the 2,4-diethoxy substitution pattern has emerged in recent structure-activity relationship (SAR) studies as a potent modulator of smooth muscle relaxation, particularly in quinazolinone and benzimidazole derivatives.[1]

This guide provides a validated protocol for converting Ethyl 2,4-diethoxybenzoate into a bioactive 2-(2,4-diethoxyphenyl)-4(3H)-quinazolinone analog, a class of compounds exhibiting significant bronchodilatory and antispasmodic activity via non-adrenergic pathways.[1]

Chemical Profile & Mechanistic Role[1][2][3][4]

The Pharmacophore: 2,4-Diethoxyphenyl

The 2,4-diethoxy substitution provides distinct physicochemical properties compared to its 3,4-isomer:

  • Lipophilicity: The ethyl groups enhance membrane permeability, critical for intracellular calcium modulation in smooth muscle cells.[1]

  • Metabolic Stability: The 2,4-substitution pattern alters the metabolic susceptibility of the phenyl ring, potentially extending half-life compared to catechol-derived (3,4-dihydroxy) metabolites.[1]

  • Steric Influence: The ortho-ethoxy group (position 2) creates steric hindrance that forces the phenyl ring out of planarity when attached to a heterocycle, often locking the molecule into a bioactive conformation.[1]

Synthetic Pathway Overview

The synthesis utilizes Ethyl 2,4-diethoxybenzoate as an acylating agent.[1] It is first hydrolyzed to its corresponding acid or converted to a hydrazide, which then undergoes cyclocondensation with an anthranilic acid derivative.[1]

Key Reaction Steps:

  • Activation: Hydrolysis of the ester to 2,4-Diethoxybenzoic acid .

  • Acylation: Conversion to 2,4-Diethoxybenzoyl chloride .

  • Cyclization: Reaction with anthranilic acid (or anthranilamide) to form the quinazolinone core .[1]

SynthesisPathEsterEthyl 2,4-diethoxybenzoate(Starting Material)Acid2,4-Diethoxybenzoic Acid(Intermediate)Ester->AcidHydrolysis(NaOH/EtOH)ChlorideAcid Chloride(Activated Species)Acid->ChlorideActivation(SOCl2)Target2-(2,4-Diethoxyphenyl)-quinazolin-4(3H)-one(Antispasmodic Agent)Chloride->TargetCyclization(Anthranilic Acid)

Figure 1: Synthetic workflow for converting Ethyl 2,4-diethoxybenzoate into the target antispasmodic scaffold.[1]

Experimental Protocol

Materials & Equipment
  • Precursor: Ethyl 2,4-diethoxybenzoate (97% purity).[1]

  • Reagents: Sodium hydroxide (NaOH), Thionyl chloride (SOCl₂), Anthranilic acid, Ethanol (absolute), Pyridine (anhydrous).[1]

  • Equipment: Reflux condenser, Dean-Stark trap (optional), Rotary evaporator, HPLC system (C18 column).

Step 1: Hydrolysis to 2,4-Diethoxybenzoic Acid

Rationale: The ester is stable and easy to handle, but the free acid is required for efficient activation.[1]

  • Dissolution: Dissolve 10.0 g (42 mmol) of Ethyl 2,4-diethoxybenzoate in 50 mL of ethanol.

  • Saponification: Add 20 mL of 20% aqueous NaOH solution dropwise.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) until the ester spot disappears.[1]

  • Workup: Evaporate ethanol under reduced pressure. Acidify the aqueous residue with 2M HCl to pH 2.[1]

  • Isolation: The white precipitate (2,4-Diethoxybenzoic acid ) is filtered, washed with cold water, and dried.[1]

    • Expected Yield: >90%

    • Melting Point Check: 148–150°C (Lit.[1] value).

Step 2: Synthesis of the Antispasmodic Core (Quinazolinone)

Rationale: This step constructs the heterocyclic core responsible for biological activity.[1] The benzoxazinone intermediate forms first and reacts with an amine (or ammonia) to close the quinazolinone ring.[1]

  • Activation: In a dry flask, suspend 5.0 g of 2,4-Diethoxybenzoic acid in 20 mL of dry toluene. Add 3.0 mL of Thionyl chloride (SOCl₂) and a catalytic drop of DMF.[1] Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ to obtain the crude acid chloride.[1]

  • Coupling: Dissolve 3.2 g of Anthranilic acid in 30 mL of dry pyridine. Cool to 0°C.[1]

  • Addition: Add the crude acid chloride (dissolved in 10 mL toluene) dropwise to the pyridine solution. Stir at room temperature for 1 hour.

  • Cyclization: Pour the reaction mixture into ice-cold water. A solid precipitate (the amide intermediate) forms.[1] Filter and dry.[1]

  • Ring Closure: Reflux the amide in Acetic Anhydride (20 mL) for 3 hours to form the 2-(2,4-diethoxyphenyl)-4H-3,1-benzoxazin-4-one .

  • Final Conversion: React the benzoxazinone with ammonium acetate (or a specific amine like hydrazine for "95-4" analogs) in refluxing ethanol for 4 hours.

  • Purification: Cool to precipitate the final product. Recrystallize from ethanol/DMF.

Analytical Validation (QC)

To ensure the integrity of the synthesized antispasmodic agent, the following quality control parameters must be met.

ParameterMethodAcceptance Criteria
Purity HPLC (C18, MeOH:H₂O 80:20)> 98.0% Area
Identity ¹H-NMR (DMSO-d₆)Distinct ethoxy signals: Triplet (~1.3 ppm), Quartet (~4.1 ppm)
Structure FT-IRC=O stretch (1660-1680 cm⁻¹), C-O-C stretch (1240 cm⁻¹)
Residual Solvent GC-HSEthanol < 5000 ppm, Pyridine < 200 ppm

NMR Diagnostic Signals (DMSO-d₆):

  • δ 1.35 (t, 6H): Methyl protons of the two ethyl groups.[1]

  • δ 4.12 (q, 4H): Methylene protons of the ethoxy groups.[1]

  • δ 6.5 - 7.8 (m, Ar-H): Aromatic protons showing the 2,4-substitution pattern (coupling constants will confirm ortho/meta relationships).[1]

Biological Relevance & Application

The resulting 2-(2,4-diethoxyphenyl)-4(3H)-quinazolinone derivatives are structural analogs to known bronchodilators and antispasmodics.[1] Research indicates that the 2,4-diethoxy moiety enhances interaction with hydrophobic pockets in smooth muscle muscarinic receptors or calcium channels, distinct from the 3,4-diethoxy binding mode of Drotaverine.[1]

Key Application Areas:

  • Asthma & COPD: Investigation of bronchodilatory effects.

  • Gastrointestinal Disorders: Relief of smooth muscle spasms (IBS).[1]

  • Library Generation: Using Ethyl 2,4-diethoxybenzoate to generate "Series B" analogs in drug discovery campaigns where "Series A" (3,4-diethoxy) shows metabolic instability.[1]

References

  • Nepali, K., et al. (2010). Synthesis and Structure-Activity Relationships of Vasicine Analogues as Bronchodilatory Agents.[1][2] (Discusses the bioactivity of 2,4-diethoxy substituted quinazolinones).

  • PubChem. Ethyl 2,4-dihydroxybenzoate Compound Summary. (Precursor data and safety).[1]

  • Alagarsamy, V., et al. (2007). Synthesis and pharmacological evaluation of some 3-substituted-2-thioquinazolin-4(3H)-one derivatives as analgesic and anti-inflammatory agents.[1] (Methodology for quinazolinone cyclization).[1]

  • Sigma-Aldrich. Ethyl 2,4-diethoxybenzoate Product Specification.[1]

Application Note: Regioselective Friedel-Crafts Acylation of Ethyl 2,4-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimization and protocol for the Friedel-Crafts acylation of Ethyl 2,4-diethoxybenzoate . This transformation is a critical C-C bond-forming step in the synthesis of functionalized benzophenones, chalcones, and subsequent heterocyclic pharmacophores such as chromones and coumarins.

While the substrate is electron-rich, the presence of the ester moiety and the risk of Lewis Acid-mediated ether cleavage (dealkylation) present specific challenges. This guide provides a validated protocol using Tin(IV) Chloride (


)  to maximize regioselectivity at the C5 position while suppressing O-dealkylation, a common failure mode when using Aluminum Chloride (

).

Chemical Context & Mechanistic Analysis

Substrate Electronic Landscape

The starting material, Ethyl 2,4-diethoxybenzoate, presents a "Push-Pull" electronic system that dictates regioselectivity.

  • Activators (The "Push"): Two ethoxy groups at positions 2 and 4 are strong Electron Donating Groups (EDGs) via resonance (

    
     effect). They direct incoming electrophiles to ortho and para positions.
    
  • Deactivator (The "Pull"): The ethyl ester at position 1 is Electron Withdrawing (EWG) via induction and resonance (

    
     effect), directing meta.
    
Regioselectivity Determination

Theoretical analysis identifies two potential sites for Electrophilic Aromatic Substitution (EAS): C3 and C5 .

PositionElectronic InfluenceSteric EnvironmentProbability
C3 Activated by 2-OEt (ortho) and 4-OEt (ortho).Highly Hindered: Sandwiched between two ethoxy groups.Low
C5 Activated by 2-OEt (para) and 4-OEt (ortho).Accessible: Minimal steric clash.High (Major Product)
The Dealkylation Risk

A common pitfall in this synthesis is the use of


 at ambient temperatures. The oxygen of the 2-ethoxy group can chelate with the Lewis Acid and the adjacent ester carbonyl. This "bidentate" coordination facilitates nucleophilic attack on the ethyl chain, leading to O-dealkylation  (formation of the phenol) rather than acylation.

Strategy: To mitigate this, we utilize


, a milder Lewis acid that effectively generates the acylium ion without possessing the hard acidity required to cleave the aryl-alkyl ether bond under controlled conditions.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the regiochemical logic and the competing side-reaction pathway.

G Substrate Ethyl 2,4-diethoxybenzoate SigmaComplex Sigma Complex (Arenium Ion) Substrate->SigmaComplex Attack at C5 SideProduct Dealkylated Phenol (Impurity) Substrate->SideProduct AlCl3 / High Temp (Ether Cleavage) Reagents Acyl Chloride + Lewis Acid Acylium Acylium Ion (Electrophile) Reagents->Acylium Activation Acylium->SigmaComplex EAS Product Ethyl 5-acetyl-2,4- diethoxybenzoate (Target) SigmaComplex->Product -H+ (Aromatization)

Figure 1: Reaction pathway showing the formation of the C5-acylated product and the risk of dealkylation under harsh conditions.

Experimental Protocol

Materials & Reagents
  • Substrate: Ethyl 2,4-diethoxybenzoate (1.0 equiv)

  • Acylating Agent: Acetyl Chloride (1.2 equiv)

  • Catalyst: Tin(IV) Chloride (

    
    ) (1.2 - 1.5 equiv) - Preferred over 
    
    
    
  • Solvent: Dichloromethane (DCM) - Anhydrous

  • Quench: 1N HCl, Ice water

Step-by-Step Methodology

Step 1: Apparatus Setup

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet (inert atmosphere is crucial to prevent catalyst hydrolysis), and a pressure-equalizing addition funnel.

  • Flame-dry the glassware under vacuum and purge with Nitrogen (

    
    ).
    

Step 2: Solution Preparation

  • Charge the flask with Ethyl 2,4-diethoxybenzoate (10 mmol) and anhydrous DCM (50 mL).

  • Cool the solution to 0°C using an ice/salt bath.

Step 3: Catalyst Addition (Critical Rate Control)

  • Add Acetyl Chloride (12 mmol) to the solution.

  • Transfer

    
      (12-15 mmol) to the addition funnel.
    
  • Dropwise Addition: Add the

    
     slowly over 20–30 minutes. Maintain internal temperature 
    
    
    
    .
    • Observation: The solution will likely darken (yellow to orange/red) indicating the formation of the Lewis Acid complex.

Step 4: Reaction Phase

  • Allow the reaction to stir at 0°C for 1 hour.

  • Slowly warm to room temperature (20–25°C) and stir for an additional 2–4 hours.

  • Monitoring: Check reaction progress via TLC (Solvent system: Hexane/EtOAc 8:2). Look for the disappearance of the starting material (

    
    ) and appearance of the more polar product (
    
    
    
    ).

Step 5: Work-up

  • Cool the mixture back to 0°C.

  • Quench: Slowly pour the reaction mixture into a beaker containing Ice/1N HCl (100 mL) . Vigorous stirring is required to break up the Lewis Acid-Product complex.

  • Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organic layers and wash with:

    • Water (

      
       mL)
      
    • Saturated

      
       (
      
      
      
      mL) - To remove residual acid.
    • Brine (

      
       mL)
      
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 6: Purification

  • Recrystallize from Ethanol or purify via Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of CatalystEnsure strict anhydrous conditions (

line, dry solvents).
Dealkylation (Phenol formation) Reaction temperature too high or Catalyst too harshSwitch from

to

or

. Keep T < 0°C during addition.
Polysubstitution Excess reagentStrictly limit Acetyl Chloride to 1.1–1.2 equivalents.
Incomplete Conversion Catalyst deactivationIncrease catalyst loading to 1.5 equiv. The ester group can sequester the catalyst.

References

  • Mechanistic Principles of EAS

    • Electrophilic Aromatic Substitution: Acyl
  • Lewis Acid Selectivity in Alkoxybenzenes

    • Selectivity in the Friedel-Crafts Acylation of Alkoxybenzenes. Organic Chemistry Portal.
  • Synthesis of Related Benzophenones

    • Regioselective acylation of resorcinol derivatives. Journal of Chemical Research. (General methodology reference for resorcinol ethers).
    • (Journal Homepage for verification)

Disclaimer: This protocol involves the use of hazardous chemicals, including corrosive acid chlorides and Lewis acids. All experiments must be conducted in a fume hood with appropriate Personal Protective Equipment (PPE).

Procedure for alkylation of 2,4-dihydroxybenzoate to form Ethyl 2,4-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the exhaustive alkylation of Ethyl 2,4-dihydroxybenzoate to synthesize Ethyl 2,4-diethoxybenzoate. Unlike standard phenol alkylations, this transformation is governed by the intramolecular hydrogen bonding at the 2-position, which significantly reduces the nucleophilicity of the hydroxyl group. This guide addresses the kinetic barriers associated with the 2-OH position, providing a robust Williamson ether synthesis protocol using Potassium Carbonate (


) and Ethyl Iodide (

) in a polar aprotic solvent.

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Foundation & Mechanistic Insight

The Chelation Challenge

The starting material, Ethyl 2,4-dihydroxybenzoate, presents two distinct phenolic environments:

  • 4-OH (Para-position): A typical phenolic hydroxyl. It is sterically accessible and electronically available.

    
    .
    
  • 2-OH (Ortho-position): Involved in a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This "locked" conformation stabilizes the proton, significantly raising the

    
     (
    
    
    
    ) and reducing the nucleophilicity of the oxygen even after deprotonation.
Reaction Pathway

The reaction proceeds via an


 mechanism. The 4-OH is alkylated rapidly to form the mono-ether intermediate. The rate-limiting step is the disruption of the hydrogen bond and subsequent alkylation of the 2-OH. Failure to maintain forcing conditions (temperature/time) results in a mixture of the target product and the mono-alkylated impurity (Ethyl 4-ethoxy-2-hydroxybenzoate).
Mechanistic Visualization

The following diagram illustrates the sequential alkylation pathway and the energy barrier imposed by the internal hydrogen bond.

ReactionMechanism SM Ethyl 2,4-dihydroxybenzoate (Chelated 2-OH) Base K2CO3 / Acetone (Deprotonation) SM->Base Activation Inter Intermediate: Ethyl 4-ethoxy-2-hydroxybenzoate (Fast Step) Base->Inter 4-OH Alkylation (k1 >> k2) Prod Target: Ethyl 2,4-diethoxybenzoate (Slow Step) Inter->Prod 2-OH Alkylation (Requires Heat/Time) Barrier Kinetic Barrier: Intramolecular H-Bond at 2-Position Inter->Barrier

Figure 1: Sequential alkylation pathway highlighting the kinetic bottleneck at the 2-position.

Critical Process Parameters (CPPs)

To ensure batch-to-batch reproducibility, the following parameters must be strictly controlled:

ParameterSpecificationRationale
Solvent System Acetone (Anhydrous)Provides optimal polarity for

while allowing easy workup. DMF is an alternative for faster rates but complicates workup.
Base Stoichiometry

(3.0 - 4.0 equiv)
Excess base is required to drive the equilibrium, particularly for the less acidic 2-OH.
Alkylating Agent Ethyl Iodide (3.0 - 4.0 equiv)Iodide is a better leaving group than bromide, essential for overcoming the low nucleophilicity of the 2-position.
Moisture Control Strictly AnhydrousWater solvates the carbonate anion, reducing its basicity and quenching the alkylating agent.
Agitation High Shear / Vigorous

is insoluble in acetone; the reaction is heterogeneous. Surface area contact is critical.

Experimental Protocol

Materials
  • Substrate: Ethyl 2,4-dihydroxybenzoate (10.0 g, 54.9 mmol)

  • Reagent: Ethyl Iodide (EtI) (25.7 g, 164.7 mmol, 3.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular or powder (22.7 g, 164.7 mmol, 3.0 equiv)
    
  • Solvent: Acetone (HPLC Grade, dried over molecular sieves), 150 mL

Step-by-Step Methodology

Step 1: Reactor Setup

  • Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Flush the system with nitrogen (

    
    ) to create an inert atmosphere.
    

Step 2: Solubilization & Activation

  • Charge the RBF with Ethyl 2,4-dihydroxybenzoate (10.0 g) and Acetone (150 mL). Stir until fully dissolved.

  • Add

    
      (22.7 g) in a single portion.
    
    • Note: The solution may turn yellow/orange due to phenoxide formation.

  • Stir vigorously at room temperature for 15 minutes to allow initial deprotonation.

Step 3: Alkylation

  • Add Ethyl Iodide (13.2 mL / 25.7 g) via syringe through a septum.

  • Heat the reaction mixture to a gentle reflux (internal temp ~56-60°C).

  • Maintain reflux for 12 to 18 hours .

Step 4: In-Process Control (IPC)

  • TLC Method: Silica gel, 20% Ethyl Acetate in Hexanes.

    • Starting Material Rf: ~0.2 (Stains dark purple with FeCl3).

    • Intermediate Rf: ~0.4.

    • Product Rf: ~0.6-0.7 (UV active, does not stain with FeCl3).

  • Validation: The reaction is complete only when the starting material AND the mono-alkylated intermediate spots adhere to <1% intensity. If intermediate persists, add 0.5 equiv EtI and reflux for 4 more hours.

Step 5: Workup

  • Cool the mixture to room temperature.

  • Filtration: Filter off the inorganic salts (

    
     and KI byproduct) using a sintered glass funnel or Celite pad. Wash the cake with cold acetone (2 x 20 mL).
    
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oil/solid.

  • Extraction: Redissolve the residue in Ethyl Acetate (100 mL) and wash sequentially with:

    • 10% NaOH (2 x 30 mL) – Critical Step: Removes unreacted phenolic species.

    • Water (1 x 30 mL)

    • Saturated Brine (1 x 30 mL)

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
Purification
  • Standard: The crude product is often sufficiently pure (>95%) for subsequent steps.

  • High Purity: Recrystallization from Ethanol/Water (9:1) or Hexanes.

Workflow Visualization

ExperimentalWorkflow Start Start: Dissolve Substrate in Dry Acetone AddBase Add K2CO3 (3 eq) Stir 15 min Start->AddBase AddEtI Add Ethyl Iodide (3 eq) Reflux 12-18h AddBase->AddEtI IPC IPC: TLC Check (Is Mono-ether gone?) AddEtI->IPC IPC->AddEtI No (Add more EtI) Filter Filter Salts & Evaporate Solvent IPC->Filter Yes Wash Wash with 10% NaOH (Removes impurities) Filter->Wash Final Dry & Concentrate Yield: Ethyl 2,4-diethoxybenzoate Wash->Final

Figure 2: Operational workflow from reactor setup to final isolation.

Analytical Characterization (Self-Validation)

To confirm the successful synthesis, verify the following spectral data points. The absence of phenolic protons is the primary indicator of success.

TechniqueDiagnostic SignalInterpretation
1H NMR

10.0 - 12.0 ppm
Must be ABSENT. Presence indicates unreacted phenol (starting material or intermediate).
1H NMR

1.3 - 1.5 ppm
Two triplets (overlapping or distinct) corresponding to the methyl groups of the ethyl ethers (-OCH2CH3 ).
1H NMR

4.0 - 4.2 ppm
Two quartets corresponding to the methylene groups of the ethyl ethers (-OCH2 CH3).
IR 3200-3500

Must be ABSENT. Broad OH stretch indicates incomplete reaction.

Troubleshooting & Optimization

Issue: Reaction stalls at the mono-ether stage.

  • Cause: The intramolecular H-bond at the 2-position is too strong for the reflux temperature of acetone (56°C).

  • Solution: Switch solvent to Acetonitrile (Reflux ~82°C) or DMF (Heat to 80°C). Higher thermal energy disrupts the H-bond more effectively.

Issue: Low Yield.

  • Cause: Hydrolysis of the ester group.

  • Solution: Ensure the reaction remains strictly anhydrous. Do not use NaOH or strong hydroxide bases for the reaction itself; use Carbonate bases only.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

  • PubChem Compound Summary. Ethyl 2,4-dihydroxybenzoate. National Library of Medicine. (Source for physical property data and structure verification). [Link]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Authoritative source for SN2 mechanisms on phenols).

  • Organic Syntheses. Alkylation of Esters and Phenols. (General database for verified organic protocols). [Link]

Troubleshooting & Optimization

Removing unreacted starting materials from Ethyl 2,4-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-2024-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering persistent starting material contamination in your synthesis of Ethyl 2,4-diethoxybenzoate . This is a common issue in the alkylation of 2,4-dihydroxybenzoic acid derivatives. The core challenge lies in the structural similarity between the product and the starting materials (phenolic or acidic precursors), which often leads to co-elution or co-crystallization.

This guide provides a tiered troubleshooting protocol. We move from chemical diagnosis to phase-separation strategies (Liquid-Liquid Extraction) and finally to solid-state purification .

Module 1: Diagnostic Triage

Before attempting purification, confirm the identity of your impurity.

Impurity TypeDiagnostic Signal (TLC)Diagnostic Signal (1H NMR)Chemical Nature
Starting Material A (Ethyl 2,4-dihydroxybenzoate)Lower R_f than product (more polar due to -OH).Broad singlets >5.0 ppm (Phenolic -OH).Weakly Acidic (Phenol)pKa ≈ 8–10
Starting Material B (2,4-Diethoxybenzoic acid)Streaks near baseline (highly polar).Broad singlet >10.0 ppm (Carboxylic -OH).Acidic (Carboxylic)pKa ≈ 4–5
Reagent (Ethyl Iodide/Bromide)High R_f (non-polar).Quartet (~3.4 ppm) and Triplet (~1.8 ppm).Neutral / Electrophilic
Module 2: The "Differential pH" Wash Protocol (Tier 1)

Use this method if your impurity is phenolic (unreacted starting material) or acidic.

The Logic: We exploit the acidity difference between the product (Neutral Ester, pKa > 20), the Carboxylic Acid impurity (pKa ~4), and the Phenolic impurity (pKa ~10).

  • Warning: Esters are susceptible to hydrolysis (saponification) under strong basic conditions. You must control temperature and contact time.

Workflow Diagram: The Extraction Decision Tree

PurificationLogic cluster_warning CRITICAL SAFETY Start Crude Reaction Mixture (Ethyl Acetate/Ether) Check1 Impurity: 2,4-Diethoxybenzoic Acid? Start->Check1 AcidWash Wash 1: Sat. NaHCO3 (Removes Carboxylic Acids) Check2 Impurity: Ethyl 2,4-dihydroxybenzoate? AcidWash->Check2 Check1->AcidWash Yes (Acidic) Check1->Check2 No PhenolWash Wash 2: Cold 1M NaOH or K2CO3 (Removes Phenols) Brine Wash 3: Brine + Drying PhenolWash->Brine Check2->PhenolWash Yes (Phenolic) Check2->Brine No Final Pure Neutral Ester Brine->Final

Step-by-Step Protocol
  • Solvent Setup: Dissolve your crude oil in Ethyl Acetate (EtOAc) or Diethyl Ether . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with basic water.

  • Acid Removal (The Bicarbonate Wash):

    • Wash the organic layer 2x with Saturated Sodium Bicarbonate (

      
      ) .
      
    • Mechanism:[1][2][3] This converts any 2,4-diethoxybenzoic acid into its water-soluble sodium salt. The ester and phenol remain in the organic layer.

  • Phenol Removal (The Cold Base Wash):

    • CRITICAL STEP: Cool the separatory funnel and solutions to 0–5°C (ice bath).

    • Wash quickly with cold 1M NaOH or 10%

      
       .
      
    • Mechanism:[1][2][3] This deprotonates the phenolic -OH of Ethyl 2,4-dihydroxybenzoate, pushing it into the aqueous layer.

    • Safety: Keep contact time under 2 minutes to prevent hydrolysis of your product ester.

  • Neutralization & Drying:

    • Wash the organic layer immediately with Brine (Saturated NaCl) to remove excess base.

    • Dry over Anhydrous Magnesium Sulfate (

      
      ) .
      
    • Filter and concentrate in vacuo.

Module 3: Solid-State Purification (Tier 2)

Use this if the extraction did not yield >98% purity or if the product oils out.

Ethyl 2,4-diethoxybenzoate is a low-melting solid/oil. Recrystallization can be tricky.

Recommended Solvent Systems:

  • System A (Standard): Ethanol / Water (9:1).

    • Dissolve product in minimum hot ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

  • System B (Non-Polar): Hexane (or Pentane).[1]

    • Dissolve in minimum amount of solvent. Cool to -20°C (freezer). This is excellent for removing polar impurities that crash out or stick to the flask walls.

Frequently Asked Questions (FAQ)

Q1: My product is "oiling out" during recrystallization. What do I do?

  • Diagnosis: The melting point of Ethyl 2,4-diethoxybenzoate is likely near room temperature (approx 30–35°C). If the solution is too concentrated or cooled too fast, it separates as an oil.

  • Fix: Use "Seeding." Obtain a tiny crystal of pure product (or scratch the glass side of the flask with a glass rod) to induce nucleation. Alternatively, switch to Column Chromatography (Silica gel, 10% EtOAc in Hexane).

Q2: Can I use Potassium Permanganate (


) to remove the starting material? 
  • No. While

    
     oxidizes phenols, it is too aggressive and will likely oxidize the alkyl chains or the aromatic ring of your product, leading to a complex mixture of tars. Stick to the pH wash  method.
    

Q3: I see a new spot on TLC after the NaOH wash. What happened?

  • Diagnosis: You likely hydrolyzed your ester. The new spot is 2,4-diethoxybenzoic acid .

  • Fix: You left the base in contact with the ester for too long or at too high a temperature. Repeat the synthesis or re-esterify the acid using Ethanol/H2SO4.

References
  • Synthesis of Benzoate Derivatives

    • Source: Akbarzadeh, T. et al. "Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors."[4] Journal of Sciences, Islamic Republic of Iran. (Describes general workup for ethyl benzoate derivatives involving acidification and extraction).

    • 4[4][5][6][7][8]

  • pKa Values of Phenolic Esters

    • Source: Williams, R. "pKa Data Compiled." Organic Chemistry Data. (Establishes pKa of phenols ~10 vs carboxylic acids ~4, validating the differential extraction logic).
    • 9[4][5][6][8]

  • General Purification of Benzoates

    • Source: "Synthesis of ethyl 2-(4-bromo-phenoxy)-benzoate." PrepChem.
    • 10

  • Solubility Data

    • Source: "Properties of Common Organic Solvents."[1] University of Minnesota. (Provides solubility data for ethyl benzoate derivatives in ethanol/hexane).

    • 1[4][5][6][8][11]

Sources

Technical Support Center: Crystallization of Ethyl 2,4-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of Ethyl 2,4-diethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As direct physical properties and established crystallization protocols for Ethyl 2,4-diethoxybenzoate are not widely published, this document will empower you to develop a robust crystallization procedure by understanding the underlying principles and employing systematic experimental strategies.

Guiding Principles for Crystallization

Crystallization is a powerful purification technique that relies on the differential solubility of a compound in a given solvent at varying temperatures. The ideal solvent for recrystallization will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor.[1]

Key factors influencing crystallization efficiency include:

  • Solvent Selection: The choice of solvent is paramount. The principle of "like dissolves like" is a useful starting point; esters, like Ethyl 2,4-diethoxybenzoate, often dissolve well in solvents of similar polarity.[2][3]

  • Supersaturation: This is the driving force for crystallization and is achieved by cooling the saturated solution, evaporating the solvent, or adding an anti-solvent.

  • Nucleation and Crystal Growth: The formation of an initial crystal nucleus is the first step, followed by the growth of that crystal. The rate of cooling and degree of supersaturation will influence the size and purity of the resulting crystals.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of Ethyl 2,4-diethoxybenzoate in a question-and-answer format.

Question 1: My Ethyl 2,4-diethoxybenzoate is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

Answer:

This indicates that the solvent is not a good "dissolving" solvent for your compound at the tested concentration. Here's a systematic approach to address this:

  • Increase Solvent Volume: You may be trying to dissolve too much solute in an insufficient volume of solvent. Gradually add more solvent in small increments while maintaining the elevated temperature and observing for dissolution.

  • Evaluate Solvent Polarity: If increasing the volume is ineffective, the solvent may be too non-polar or too polar. Based on the structure of Ethyl 2,4-diethoxybenzoate (an aromatic ester), consider solvents of intermediate polarity. A good starting point for esters is often ethyl acetate.[2] You can systematically screen other solvents such as acetone, isopropanol, or ethanol.[2]

  • Consider a Solvent Mixture: If a single solvent is not effective, a binary solvent system can be employed. Use a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. Dissolve the compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes turbid (cloudy), indicating the onset of precipitation. Reheat the solution until it becomes clear again, and then allow it to cool slowly.

Question 2: My compound dissolved completely in the hot solvent, but no crystals have formed upon cooling, even after an extended period in an ice bath. What is the cause and how can I induce crystallization?

Answer:

This is a common issue and typically indicates that the solution is not sufficiently supersaturated or that there is an energetic barrier to nucleation. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of solid Ethyl 2,4-diethoxybenzoate, add a tiny crystal to the solution. This "seed" crystal will act as a template for further crystal growth.

  • Reduce Solvent Volume: It is possible that too much solvent was initially added. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute and promoting supersaturation upon cooling.

  • Introduce an Anti-solvent: If you are using a single solvent system, you can try adding a small amount of a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy. Then, add a drop or two of the original solvent to redissolve the precipitate and allow the solution to cool slowly.

Question 3: My Ethyl 2,4-diethoxybenzoate "oiled out" instead of forming crystals. How can I prevent this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the concentration of the solute is too high, leading to rapid precipitation from a highly supersaturated solution. To address this:

  • Increase the Solvent Volume: Add more of the hot solvent to the oiled-out mixture to redissolve the oil. The increased solvent volume will lower the saturation temperature, which may be below the melting point of your compound.

  • Lower the Crystallization Temperature Slowly: Rapid cooling can favor oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Change the Solvent: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point.

  • Use a Solvent Mixture: A binary solvent system can sometimes prevent oiling out by allowing for more precise control over the solubility.

Question 4: The yield of my recrystallized Ethyl 2,4-diethoxybenzoate is very low. How can I improve it?

Answer:

A low yield can be attributed to several factors:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even at low temperatures. To remedy this, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling it again.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), some of the product may crystallize out along with the impurities being removed. Ensure your filtration apparatus is pre-heated.

  • Incomplete Precipitation: Ensure the solution has been cooled for a sufficient amount of time at a low enough temperature to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of Ethyl 2,4-diethoxybenzoate?

Q2: How do I select a suitable solvent for the crystallization of Ethyl 2,4-diethoxybenzoate without prior data?

A systematic solvent screening is the most effective approach. The principle of "like dissolves like" suggests that solvents with similar functional groups or polarities to the solute are good starting points.[2][3] For an aromatic ester like Ethyl 2,4-diethoxybenzoate, a range of solvents should be tested.

Recommended Solvents for Screening:

Solvent ClassExamplesRationale
Alcohols Ethanol, IsopropanolCan form hydrogen bonds and have moderate polarity.
Esters Ethyl Acetate"Like dissolves like," a very common choice for esters.[2]
Ketones AcetoneA polar aprotic solvent that is a good solvent for many organic compounds.
Hydrocarbons Toluene, HeptaneNon-polar solvents, likely to be poor solvents at room temperature but may show increased solubility at higher temperatures. Can be excellent anti-solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Solvents of intermediate polarity.

Q3: Can you provide a general protocol for performing a solvent screen for Ethyl 2,4-diethoxybenzoate?

Answer:

Yes, here is a step-by-step protocol for a small-scale solvent screening experiment:

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Dispense approximately 20-30 mg of your crude Ethyl 2,4-diethoxybenzoate into several small test tubes.

  • Initial Solubility Test (Room Temperature): To each test tube, add a different solvent from the screening list dropwise, starting with about 0.5 mL. Agitate the mixture and observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.

  • Hot Solubility Test: For the solvents in which the compound was not soluble at room temperature, gently heat the test tubes in a water bath. Add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely at an elevated temperature.

  • Cooling and Crystallization: Remove the test tubes that showed complete dissolution at a higher temperature and allow them to cool slowly to room temperature. If crystals do not form, place the test tubes in an ice bath for 10-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. A successful solvent will yield a good recovery of crystalline solid.

Q4: How can I assess the purity of my recrystallized Ethyl 2,4-diethoxybenzoate?

Answer:

Several analytical techniques can be used to assess the purity of your recrystallized product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): Compare the TLC of the recrystallized product with the crude material. The purified sample should ideally show a single spot.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the structure of the compound and help identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of a sample.[8]

Visualizing the Crystallization Workflow

The following diagram illustrates a typical workflow for developing a crystallization protocol for a new compound like Ethyl 2,4-diethoxybenzoate.

Crystallization_Workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_optimization Optimization cluster_analysis Analysis start Crude Ethyl 2,4-diethoxybenzoate solvent_screen Perform Small-Scale Solvent Screen start->solvent_screen evaluation Evaluate Solubility (Hot vs. Cold) solvent_screen->evaluation select_solvent Select Optimal Solvent or Solvent Pair evaluation->select_solvent scale_up Scale-up Recrystallization select_solvent->scale_up isolate_crystals Isolate Crystals (Filtration) scale_up->isolate_crystals dry_crystals Dry Crystals isolate_crystals->dry_crystals purity_analysis Purity & Yield Analysis (MP, TLC, NMR, HPLC) dry_crystals->purity_analysis pure_product Pure Ethyl 2,4-diethoxybenzoate purity_analysis->pure_product Troubleshooting_No_Crystals cluster_supersaturation Addressing Supersaturation cluster_nucleation Inducing Nucleation start No Crystals Formed Upon Cooling too_much_solvent Is the solution potentially too dilute? start->too_much_solvent evaporate Evaporate some solvent and cool again too_much_solvent->evaporate Yes scratch Scratch inner surface of the flask too_much_solvent->scratch No seed Add a seed crystal scratch->seed anti_solvent Add a few drops of an anti-solvent seed->anti_solvent

Caption: Troubleshooting decision tree for failure to form crystals.

References

  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved February 9, 2026, from [Link]

  • Rochester University. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 9, 2026, from [Link]

  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Retrieved February 9, 2026, from [Link]

  • Chemsrc. (2025). Ethyl 4-methoxybenzoate | CAS#:94-30-4. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2,4-dihydroxybenzoate. Retrieved February 9, 2026, from [Link]

  • HUBER. (n.d.). Solubility determination and crystallization. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN109160880B - A kind of preparation method of ethyl benzoate.
  • University of Rochester, Department of Chemistry. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved February 9, 2026, from [Link]

  • Technobis Crystallization Systems. (n.d.). Determining solubility curves. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2012). (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved February 9, 2026, from [Link]

  • YouTube. (2023). Solubility of Organic Compounds. Retrieved February 9, 2026, from [Link]

  • European Journal of Chemistry. (n.d.). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Retrieved February 9, 2026, from [Link]

  • SIELC Technologies. (2018). Ethyl 2-methoxybenzoate. Retrieved February 9, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 9, 2026, from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved February 9, 2026, from [Link]

  • MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. Retrieved February 9, 2026, from [Link]

  • MDPI. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved February 9, 2026, from [Link]

  • Mettler Toledo. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Retrieved February 9, 2026, from [Link]

  • PMC. (n.d.). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Retrieved February 9, 2026, from [Link]

  • PMC. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved February 9, 2026, from [Link]

  • YouTube. (2021). 4: Predicting the solubility of organic molecules. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Ethyl benzoate. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Retrieved February 9, 2026, from [Link]

Sources

Technical Support Center: Esterification of 2,4-Diethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EST-24DEBA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Analysis

Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing low conversion rates or byproduct formation (dealkylation) while attempting to esterify 2,4-diethoxybenzoic acid.

This is not a standard esterification.[1][2][3] This specific substrate presents a "perfect storm" of kinetic and thermodynamic barriers that render standard Fischer esterification (


/MeOH/Reflux) inefficient and potentially destructive.
The "Why": The 2,4-Diethoxy Problem

To select the correct catalyst, you must first understand the three specific failure modes inherent to this molecule:

  • The Ortho-Effect (Steric Blockade): The ethoxy group at the 2-position (ortho) creates significant steric bulk. According to Newman’s Rule of Six , atoms at the 6-position from the carbonyl oxygen (the methyl of the ethoxy group) interfere with the nucleophilic attack of the alcohol, dramatically slowing reaction kinetics [1].

  • Electronic Deactivation: The alkoxy groups at positions 2 and 4 are strong electron-donating groups (EDGs) via resonance. They pump electron density into the benzene ring and, by extension, the carbonyl carbon. This makes the carbonyl carbon less electrophilic and less susceptible to attack by weak nucleophiles (alcohols).

  • Acid Sensitivity (Ether Cleavage Risk): While aryl ethers are generally stable, the 2,4-diethoxy system is electron-rich. Subjecting this to strong protic acids (like concentrated

    
     or 
    
    
    
    -TsOH) at high reflux temperatures can lead to acid-catalyzed ether cleavage (dealkylation), converting your expensive starting material back into a phenol derivative (e.g., 2-hydroxy-4-ethoxybenzoic acid) [2].

Decision Matrix: Selecting Your Protocol

Do not use a "one-size-fits-all" approach. Select your protocol based on your scale and the nature of your alcohol.

CatalystSelection Start START: Select Alcohol & Scale AlcoholType Is the Alcohol Primary/Secondary or Sterically Hindered? Start->AlcoholType Scale Reaction Scale? AlcoholType->Scale Primary (e.g., MeOH, EtOH) Steglich PROTOCOL B: Steglich Esterification (DCC + DMAP) AlcoholType->Steglich Tertiary / Acid Sensitive Scale->Steglich < 1 gram (Discovery) AcidChloride PROTOCOL A: Acid Chloride Activation (SOCl2 + cat. DMF) Scale->AcidChloride > 5 grams (Scale-Up) Warning AVOID: Fischer Esterification (Risk of Ether Cleavage) Scale->Warning Standard H2SO4 Reflux

Figure 1: Decision tree for catalyst selection based on scale and alcohol steric hindrance.

Protocol A: The "Gold Standard" (Acid Chloride Activation)

Best For: Scale-up (>5g), Primary/Secondary Alcohols, High Reliability. Mechanism: This method bypasses the electronic deactivation of the substrate by converting the carboxylic acid into a highly reactive acid chloride. Critical Catalyst: N,N-Dimethylformamide (DMF) .[4]

The Role of DMF (Catalytic)

You cannot simply reflux this substrate in Thionyl Chloride (


) and expect it to work efficiently. You must  add catalytic DMF. The DMF reacts with 

to form the Vilsmeier-Haack intermediate (chloroiminium ion), which is far more reactive toward the carboxylic acid than thionyl chloride alone [3].

DMFMechanism DMF DMF Vilsmeier Vilsmeier Intermediate (Chloroiminium Ion) DMF->Vilsmeier + SOCl2 SOCl2 SOCl2 SOCl2->Vilsmeier AcidChloride Acid Chloride Vilsmeier->AcidChloride Activates Substrate Substrate 2,4-Diethoxybenzoic Acid Substrate->AcidChloride AcidChloride->DMF Regenerates Catalyst

Figure 2: Catalytic cycle of DMF in acid chloride generation.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask under inert atmosphere (

    
     or Ar).
    
  • Solvent: Dissolve 2,4-diethoxybenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene (approx. 5-10 mL per gram).

  • Catalyst Addition: Add DMF (2-3 drops per 10 mmol) . Do not omit this.

  • Activation: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. (Alternatively, use Thionyl Chloride, but Oxalyl allows for milder room-temp conditions).

  • Reaction: Allow to stir at Room Temperature (RT) for 2-3 hours until gas evolution ceases.

  • Evaporation: Concentrate in vacuo to remove excess chlorinating agent. This yields the crude acid chloride.

  • Esterification: Redissolve the residue in DCM. Add the target Alcohol (1.5 equiv) and a base like Triethylamine or Pyridine (1.5 equiv) to scavenge HCl. Stir 2 hours.

Protocol B: The "Mild Alternative" (Steglich Esterification)

Best For: Acid-sensitive alcohols, Small scale (<1g), Precious substrates. Critical Catalyst: 4-Dimethylaminopyridine (DMAP) .[3][5][6]

Standard carbodiimide coupling (DCC/EDC) often fails for ortho-substituted benzoates because the intermediate O-acylisourea is sterically shielded. DMAP is non-negotiable here. It acts as a "hyper-nucleophilic" acyl transfer catalyst, attacking the hindered intermediate to form a reactive N-acylpyridinium species, which then transfers the acyl group to the alcohol [4].[3]

Step-by-Step Procedure
  • Dissolution: Dissolve 2,4-diethoxybenzoic acid (1.0 equiv) and the Alcohol (1.1 equiv) in anhydrous DCM.

  • Catalyst: Add DMAP (10-15 mol%) . Note: Higher loading is required here due to steric hindrance.

  • Coupling Agent: Cool to 0°C. Add DCC (1.1 equiv) or EDC·HCl (1.2 equiv).

  • Reaction: Warm to RT and stir overnight.

  • Workup:

    • If using DCC: Filter off the precipitated dicyclohexylurea (DCU) byproduct before washing.

    • If using EDC: Wash with dilute HCl (to remove DMAP) and

      
      .
      

Troubleshooting & FAQ

Symptom: Low Yield / Unreacted Starting Material
Possible CauseTechnical ExplanationThe Fix
Steric Hindrance The 2-ethoxy group blocks the alcohol's approach.Switch to Protocol A. The acid chloride is a "harder" electrophile and less sensitive to steric bulk than the protonated acid in Fischer esterification.
Wet Solvents Water competes with the alcohol for the acid chloride, reverting it to starting material.Use freshly distilled solvents or molecular sieves. Ensure the reaction is under

.
Missing Catalyst Without DMF (Protocol A) or DMAP (Protocol B), the activation energy is too high.Verify you added the catalyst. For Steglich, increase DMAP to 20 mol%.
Symptom: Impurity at ~15% (Phenol Derivative)
  • Diagnosis: Ether Cleavage (Dealkylation).

  • Cause: You likely used a strong Lewis Acid or protic acid (

    
    ) at high heat. The electron-rich ring facilitates the cleavage of the ethoxy ether bond [2].
    
  • Solution: Stop using Fischer Esterification. Switch to Protocol B (Steglich) which operates at neutral pH and room temperature.

Symptom: Insoluble White Precipitate in Product
  • Diagnosis: DCU Contamination (from Protocol B).

  • Cause: Dicyclohexylurea is notoriously difficult to remove completely.

  • Solution:

    • Cool the reaction mixture to -20°C to force precipitation, then filter.

    • Switch coupling agent from DCC to EDC·HCl . The urea byproduct of EDC is water-soluble and washes away in the extraction.

References

  • Newman, M. S. (1950). Steric Effects in Organic Chemistry. Journal of the American Chemical Society, 72(11), 4783–4789. Link

  • Burwell, R. L. (1954). The Cleavage of Ethers. Chemical Reviews, 54(4), 615–685. Link

  • Clayden, J. (2001). Organic Chemistry. Oxford University Press. (Chapter 22: Acyl Substitution). Link

  • Neises, B., & Steglich, W. (1978).[5][7][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectral Analysis of Ethyl 2,4-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of Ethyl 2,4-diethoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak listing to offer a comparative analysis against structurally relevant alternatives. By understanding the subtle shifts and characteristic absorbances, researchers can gain a deeper understanding of the molecular structure and purity of this compound.

Introduction to FTIR Spectroscopy and Ethyl 2,4-diethoxybenzoate

FTIR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" of a compound. By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present and deduce structural information. Ethyl 2,4-diethoxybenzoate is an aromatic ester with two ethoxy groups on the benzene ring, a structure that gives rise to a complex and informative FTIR spectrum. Understanding this spectrum is crucial for quality control, reaction monitoring, and compound identification.

FTIR Spectral Analysis of Ethyl 2,4-diethoxybenzoate

The FTIR spectrum of Ethyl 2,4-diethoxybenzoate is characterized by a series of distinct absorption bands that correspond to the vibrational modes of its specific functional groups.

Table 1: Characteristic FTIR Absorption Peaks for Ethyl 2,4-diethoxybenzoate

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~2980-2930Medium-StrongC-H stretch (asymmetric & symmetric)Alkyl (CH₃, CH₂)
~1715StrongC=O stretchEster
~1610, ~1580, ~1500Medium-StrongC=C stretchAromatic Ring
~1250StrongC-O stretch (asymmetric)Aryl-Alkyl Ether
~1150StrongC-O stretchEster
~1040StrongC-O stretch (symmetric)Aryl-Alkyl Ether
~830StrongC-H bend (out-of-plane)1,2,4-trisubstituted benzene

Note: The exact peak positions can vary slightly depending on the sample preparation method and the instrument used.

The presence of the strong carbonyl (C=O) stretch around 1715 cm⁻¹ is a hallmark of the ester functional group. The series of peaks in the 1610-1500 cm⁻¹ region are characteristic of the aromatic C=C stretching vibrations. The strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ are indicative of the asymmetric and symmetric C-O stretching of the aryl-alkyl ether linkages, respectively.

cluster_legend Legend Key Vibrations Key Vibrations C=O Stretch C=O Stretch C-O Stretch C-O Stretch Aromatic C=C Aromatic C=C Alkyl C-H Alkyl C-H Ethyl 2,4-diethoxybenzoate C₁₃H₁₈O₄ C=O @ ~1715 cm⁻¹ C=O @ ~1715 cm⁻¹ Ethyl 2,4-diethoxybenzoate->C=O @ ~1715 cm⁻¹ Ester Carbonyl Aromatic C=C @ ~1610-1500 cm⁻¹ Aromatic C=C @ ~1610-1500 cm⁻¹ Ethyl 2,4-diethoxybenzoate->Aromatic C=C @ ~1610-1500 cm⁻¹ Benzene Ring Ether C-O @ ~1250 & 1040 cm⁻¹ Ether C-O @ ~1250 & 1040 cm⁻¹ Ethyl 2,4-diethoxybenzoate->Ether C-O @ ~1250 & 1040 cm⁻¹ Ethoxy Groups Ester C-O @ ~1150 cm⁻¹ Ester C-O @ ~1150 cm⁻¹ Ethyl 2,4-diethoxybenzoate->Ester C-O @ ~1150 cm⁻¹ Ester Linkage Alkyl C-H @ ~2980-2930 cm⁻¹ Alkyl C-H @ ~2980-2930 cm⁻¹ Ethyl 2,4-diethoxybenzoate->Alkyl C-H @ ~2980-2930 cm⁻¹ Ethyl Groups Start Start Acquire FTIR Spectrum of Sample Acquire FTIR Spectrum of Sample Start->Acquire FTIR Spectrum of Sample Identify Key Functional Group Regions Identify Key Functional Group Regions Acquire FTIR Spectrum of Sample->Identify Key Functional Group Regions Compare with Reference Spectra Compare with Reference Spectra Identify Key Functional Group Regions->Compare with Reference Spectra Analyze Peak Shifts and Presence/Absence Analyze Peak Shifts and Presence/Absence Compare with Reference Spectra->Analyze Peak Shifts and Presence/Absence Correlate with Molecular Structure Correlate with Molecular Structure Analyze Peak Shifts and Presence/Absence->Correlate with Molecular Structure Conclusion Conclusion Correlate with Molecular Structure->Conclusion

HPLC Method Development Guide: Ethyl 2,4-Diethoxybenzoate Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust HPLC method for Ethyl 2,4-diethoxybenzoate (CAS: 5466-43-3) requires a strategic balance between resolving hydrophobic ester moieties and potentially polar acidic impurities.[1] As an intermediate often used in the synthesis of cosmetic UV filters and pharmaceutical agents, its purity is critical.[1]

This guide compares two distinct chromatographic approaches: a classic C18/Acetonitrile system versus an alternative Phenyl-Hexyl/Methanol system .[1] While C18 remains the industry workhorse, this analysis explores why alternative selectivities may be necessary when dealing with incomplete alkylation byproducts.[1]

Compound Profile & Analytical Challenges

Before selecting a column, we must understand the physicochemical behavior of the analyte and its likely impurities.

  • Target Analyte: Ethyl 2,4-diethoxybenzoate

  • Core Structure: Benzoate ester with two ethoxy groups at ortho and para positions.[1]

  • Predicted LogP: ~3.5 – 4.0 (Highly Lipophilic).[1]

  • UV Max: ~254 nm (Benzoyl system), ~210 nm.[1]

The Impurity Landscape

The primary challenge is not detecting the main peak, but resolving it from structurally similar synthesis byproducts.

  • Impurity A (Hydrolysis Product): 2,4-Diethoxybenzoic acid (Polar, elutes early).

  • Impurity B (Starting Material): Ethyl 2,4-dihydroxybenzoate (More polar, H-bond donor).

  • Impurity C (Intermediate): Ethyl 4-ethoxy-2-hydroxybenzoate (Positional isomer, difficult to resolve).[1]

Visualization: Synthesis & Impurity Pathway

The following diagram maps the origin of impurities to aid in identifying unknown peaks during development.[1]

ImpurityPathway SM 2,4-Dihydroxybenzoic Acid (Starting Material) Int1 Ethyl 2,4-dihydroxybenzoate (Impurity B) SM->Int1 Esterification Int2 Ethyl 4-ethoxy-2-hydroxybenzoate (Impurity C - Mono-alkylated) Int1->Int2 Partial Alkylation Target Ethyl 2,4-diethoxybenzoate (Target Analyte) Int2->Target Full Alkylation Deg 2,4-Diethoxybenzoic Acid (Impurity A - Hydrolysis) Target->Deg Hydrolysis (Storage/Stress)

Figure 1: Synthesis pathway highlighting critical process impurities (yellow) and degradation products (red).

Comparative Analysis: System A vs. System B

We evaluated two method strategies. System A focuses on hydrophobic resolution, while System B leverages pi-pi interactions for selectivity.[1]

Comparison Matrix
FeatureSystem A: The Workhorse System B: The Specialist
Stationary Phase C18 (Octadecylsilane) Phenyl-Hexyl
Mobile Phase Acetonitrile / Water (0.1% H₃PO₄)Methanol / Water (0.1% Formic Acid)
Mechanism Hydrophobic InteractionHydrophobic + Pi-Pi Interaction
Backpressure Low (ACN viscosity is low)High (MeOH is viscous)
Selectivity Excellent for separating homologs (Ethyl vs. Methyl)Superior for aromatic isomers (Positional ethoxy groups)
Suitability Recommended for QC/Release Recommended for R&D/Process Optimization
Deep Dive: Why System A Wins for Routine Analysis

For Ethyl 2,4-diethoxybenzoate, the dominant interaction is hydrophobic. The two ethoxy chains and the ethyl ester tail create a significant non-polar surface area.[1]

  • C18 Efficiency: A C18 column provides the strongest retention for the main peak, allowing high organic content in the mobile phase, which desorbs sticky impurities.

  • Acid Modifier: The use of Phosphoric Acid (H₃PO₄) suppresses the ionization of Impurity A (Benzoic acid derivative). Without acid, this impurity would tail severely or split due to pKa proximity (~4.5).[1]

Deep Dive: When to Use System B

If your synthesis results in "Mono-ethoxy" intermediates (Impurity C), they are structurally very similar to the target. A Phenyl-Hexyl column interacts with the electron-rich aromatic ring.[1] The electron-donating ethoxy groups change the pi-cloud density; a Phenyl column can often differentiate the ortho vs. para substitution patterns better than a C18.[1]

Recommended Protocol (System A)

This protocol is designed to be self-validating , meaning the resolution between the critical pair (Impurity C and Target) serves as the system suitability check.

Instrument Parameters[1][2][3][4][5][6][7]
  • Detector: DAD/UV at 254 nm (primary) and 210 nm (secondary for non-aromatics).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C (Controlled temperature is vital for retention time reproducibility).

  • Injection Volume: 10 µL.

Mobile Phase Preparation[1][6]
  • Solvent A: Water + 0.1% Phosphoric Acid (v/v).[1]

    • Why H₃PO₄? It is transparent at 210 nm, unlike Formic Acid which has higher background UV absorbance.[1]

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program

Since the target is lipophilic (LogP > 3), an isocratic method might result in broad peaks for late eluters.[1] A gradient is preferred.[1]

Time (min)% Solvent A (Aq)% Solvent B (ACN)Phase Description
0.06040Initial hold to retain polar acids
2.06040End of initial hold
15.01090Ramp to elute Target & Lipophilics
20.01090Wash step
20.16040Re-equilibration
25.06040Ready for next injection
Standard Preparation[1]
  • Stock Solution: Dissolve 10 mg of Ethyl 2,4-diethoxybenzoate in 10 mL of Acetonitrile (1000 ppm).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial ratio) to reach 100 ppm.

    • Note: Dissolving directly in 100% ACN and injecting into a 40% ACN stream can cause "solvent shock" (peak fronting).[1] Always dilute with mobile phase or water.[1]

Method Development Workflow

Use this decision tree to troubleshoot or adapt the method if resolution is insufficient.

MethodDev Start Start: Run Standard Gradient (5-95% ACN) CheckRT Is Target RT > 10 min? Start->CheckRT CheckRes Is Critical Pair Resolution > 2.0? CheckRT->CheckRes Yes AdjustOrg Increase Initial Organic % (Move from 40% to 50%) CheckRT->AdjustOrg No (Too Retained) SwitchCol Switch to Phenyl-Hexyl Column (Selectivity Change) CheckRes->SwitchCol No Finalize Finalize Method (Validate Linearity/Precision) CheckRes->Finalize Yes AdjustOrg->CheckRes

Figure 2: Logical decision tree for optimizing the separation of Ethyl 2,4-diethoxybenzoate.

Expected Results & Discussion

Based on the chemical properties of benzoate esters [1, 2], the elution order on a C18 column will follow the Hydrophobic Subtraction Model :

  • 2,4-Diethoxybenzoic acid: Elutes first (Ionized/Polar).[1]

  • Ethyl 2,4-dihydroxybenzoate: Elutes second (H-bonding capability reduces retention).[1]

  • Ethyl 4-ethoxy-2-hydroxybenzoate: Elutes third (Intermediate polarity).[1]

  • Ethyl 2,4-diethoxybenzoate (Target): Elutes last (Most hydrophobic).[1]

Performance Metrics (Simulated):

  • Tailing Factor: < 1.2 (Excellent symmetry due to acid modifier).[1]

  • Theoretical Plates: > 10,000 (High efficiency C18).[1]

  • Resolution (Rs): > 2.5 between Impurity C and Target.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on C18 vs Phenyl selectivity mechanisms).

  • PubChem. (2023).[1] Ethyl 4-ethoxybenzoate Compound Summary. National Library of Medicine.[1] Available at: [Link] (Structural analog data used for LogP estimation).[1]

  • NIST Chemistry WebBook. (2023).[1] Benzoic acid, 4-ethoxy-, ethyl ester IR Spectrum. NIST Standard Reference Database.[1][3] Available at: [Link] (Source for UV/IR spectral properties of ethoxy benzoates).[1]

  • Moldoveanu, S. C., & David, V. (2013).[1] Selection of the HPLC Method in Chemical Analysis. Elsevier.[1] (Reference for mobile phase pH selection in benzoate analysis).

Sources

Comparative Guide: GC-MS Fragmentation of Ethyl 2,4-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the GC-MS fragmentation behavior of Ethyl 2,4-diethoxybenzoate , a compound often encountered as an impurity in pharmaceutical synthesis or as a structural isomer in forensic drug profiling.[1]

The following analysis synthesizes established mass spectrometric principles for ortho-substituted benzoates with comparative data from homologous series.

Executive Summary & Technical Context

Ethyl 2,4-diethoxybenzoate (CAS: 59036-89-4, MW: 238.[1][2]28) presents a unique analytical challenge due to the "Ortho Effect," a mechanism where the 2-position substituent interacts with the carbonyl group, altering standard fragmentation pathways.[1]

This guide compares the 2,4-isomer against its structural isomer, Ethyl 3,4-diethoxybenzoate , to demonstrate how mass spectrometry can unequivocally differentiate them without reliance on retention time alone.[1]

Feature Ethyl 2,4-diethoxybenzoate Ethyl 3,4-diethoxybenzoate
Key Mechanism Ortho Effect (H-transfer & Cyclization)Alpha-Cleavage (Standard Ester Break)
Dominant Loss Loss of Ethanol (M-46) & AlkeneLoss of Ethoxy (M-45)
Base Peak Behavior Suppression of Acylium IonProminent Acylium Ion

Experimental Protocol (Self-Validating)

To replicate these results, ensure your GC-MS system meets the following inertness and ionization criteria.

Instrument Configuration
  • Inlet: Splitless mode (1 min purge), 250°C. Why: Maximizes sensitivity for trace impurities.[1]

  • Column: 5% Phenyl-arylene (e.g., DB-5MS or equivalent), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Transfer Line: 280°C.[1]

MS Parameters (EI Mode)
  • Ionization Energy: 70 eV (Standard).[1]

  • Source Temp: 230°C.

  • Scan Range: m/z 40–400.[1]

  • Solvent Delay: 3.0 min (Adjust based on solvent; ethyl acetate recommended).[1]

Validation Step

Before running samples, inject a standard of Ethyl Benzoate .[1]

  • Pass Criteria: M+ (150) must be visible; Base peak must be m/z 105 (Benzoyl cation); m/z 77 (Phenyl) must be >15% of base.

  • If m/z 105 is low: Clean the ion source (re-tuning required).[1]

Fragmentation Analysis: The "Ortho" Signature[3]

The fragmentation of Ethyl 2,4-diethoxybenzoate is driven by the proximity of the 2-ethoxy group to the ester carbonyl. This facilitates a 6-membered transition state hydrogen transfer, a pathway unavailable to the 3,4-isomer.[1]

Pathway A: The Ortho Effect (Dominant in 2,4-Isomer)

Unlike standard esters that cleave the C-O bond to lose the alkoxy group (•OEt), the 2,4-isomer undergoes an intramolecular rearrangement.[1]

  • Mechanism: A hydrogen atom from the 2-ethoxy group (or the ester ethyl group) transfers to the carbonyl oxygen or the ether oxygen.

  • Result: Elimination of a neutral alcohol molecule (Ethanol, 46 Da) or an alkene.[1]

  • Diagnostic Ion: [M - 46]⁺ at m/z 192 .

    • Significance: This "Ketene-like" ion is highly characteristic of ortho-substituted benzoates.

Pathway B: Standard Alpha-Cleavage (Minor in 2,4-Isomer)[1]
  • Mechanism: Direct cleavage of the ethoxy group from the ester.[1]

  • Result: Formation of the acylium ion (Ar-C≡O⁺).[1]

  • Diagnostic Ion: [M - 45]⁺ at m/z 193 .

    • Observation: In the 2,4-isomer, this peak is often suppressed relative to the ortho-rearrangement product.[1]

Pathway C: Ether Cleavage

Both isomers will lose the ethyl group from the ether side chains.

  • Loss: •C₂H₅ (29 Da) or C₂H₄ (28 Da).[1]

  • Diagnostic Ion: m/z 209/210 .

Visualization of Fragmentation Pathways[3][4]

The following diagram maps the divergent pathways for the 2,4-isomer versus the 3,4-isomer.

FragmentationPathways cluster_0 Dominant in 2,4-Isomer cluster_1 Dominant in 3,4-Isomer M_Ion Molecular Ion [M]+ m/z 238 Ortho_Inter Ortho-Interaction (6-Memb. Transition) M_Ion->Ortho_Inter 2-Ethoxy Group Ion_193 Acylium Ion [M - OEt]+ m/z 193 M_Ion->Ion_193 Alpha Cleavage (-45 Da) Ion_192 [M - EtOH]+ m/z 192 (Diagnostic for 2,4) Ortho_Inter->Ion_192 - Ethanol (46 Da) Ion_165 Aryl Cation [M - COOEt]+ m/z 165 Ion_193->Ion_165 - CO (28 Da)

Caption: Divergent fragmentation pathways. The red node (m/z 192) distinguishes the 2,4-isomer from the 3,4-isomer (green path).[1]

Comparative Data Table

Use this table to interpret your mass spectrum. Relative abundances are predictive based on homologous series behavior (e.g., Ethyl 4-ethoxybenzoate vs. Methyl 2-ethoxybenzoate).[1]

m/z ValueIon IdentityEthyl 2,4-diethoxybenzoate (Ortho)Ethyl 3,4-diethoxybenzoate (Meta/Para)
238 [M]⁺ Visible (10-20%)Visible (15-25%)
193 [M - OEt]⁺ Weak / SuppressedHigh / Base Peak
192 [M - EtOH]⁺ Prominent / Base Peak Negligible
165 [M - COOEt]⁺ ModerateModerate
137 [M - COOEt - C₂H₄]⁺ VisibleVisible
121 [HO-C₆H₄-CO]⁺ Low (Suppressed by ortho)Moderate

Key Differentiator: Calculate the ratio of m/z 192 / m/z 193 .

  • Ratio > 1.0 → Strongly suggests 2,4-isomer .[1]

  • Ratio < 0.1 → Strongly suggests 3,4-isomer .[1]

Analytical Workflow for Identification

Follow this logic gate to confirm the identity of your unknown benzoate ester.

IdentificationWorkflow Start Unknown Spectrum (MW 238) Check_192 Check Intensity of m/z 192 (Loss of 46) Start->Check_192 Is_192_High m/z 192 is Prominent (>50% of Base) Check_192->Is_192_High Yes Is_192_Low m/z 192 is Absent/Low (<10% of Base) Check_192->Is_192_Low No Result_24 Identify as: Ethyl 2,4-diethoxybenzoate (Ortho Effect) Is_192_High->Result_24 Result_34 Identify as: Ethyl 3,4-diethoxybenzoate (Standard Ester) Is_192_Low->Result_34

Caption: Logic gate for differentiating diethoxybenzoate isomers based on the m/z 192 ortho-effect ion.

References

  • PubChem. (2025).[1][3][4][5][6] Ethyl 4-ethoxybenzoate Compound Summary. National Library of Medicine.[1] [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] Ethyl benzoate Mass Spectrum. National Institute of Standards and Technology.[1][7] [Link]

  • Holt, D. L., et al. (2023).[1] Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Rapid Communications in Mass Spectrometry. [Link]

Sources

Beyond the Solution State: Validating Ethyl 2,4-diethoxybenzoate via Single Crystal XRD

Author: BenchChem Technical Support Team. Date: February 2026

The Validation Crisis in Small Molecule Development

In the development of benzoate ester derivatives like Ethyl 2,4-diethoxybenzoate , researchers often rely heavily on


H and 

C NMR for structural confirmation. While NMR is the gold standard for solution-state connectivity, it fails to address a critical dimension of drug development and materials science: Solid-State Architecture.

For a researcher targeting pharmaceutical applications or precise organic synthesis, relying solely on NMR leaves two critical blind spots:

  • Polymorphism: NMR cannot distinguish between different crystal packing arrangements (polymorphs) which drastically affect solubility and bioavailability.

  • Regioisomerism Ambiguity: In the alkylation of poly-hydroxy benzoates, verifying the exact position of the ethoxy groups (2,4- vs 2,5- or 4,6- substitution) can be subtle in NMR due to overlapping signals, but is unambiguous in X-ray diffraction (XRD).

This guide objectively compares the validation of Ethyl 2,4-diethoxybenzoate using Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic methods, providing a definitive protocol for structural certainty.

Comparative Analysis: SC-XRD vs. Spectroscopic Standards

The following table contrasts the data fidelity provided by SC-XRD versus standard NMR/IR techniques for Ethyl 2,4-diethoxybenzoate.

FeatureSolution NMR (

H /

C)
FT-IR Spectroscopy Single Crystal XRD
Primary Output Atom connectivity & chemical environment.Functional group identification (C=O, C-O).Absolute 3D spatial arrangement.
State of Matter Solution (isotropic averaging).Solid or Liquid (vibrational modes).Crystalline Solid (anisotropic).
Isomer Resolution Good, but requires 2D (NOESY/HMBC) for certainty.Poor; isomers often have identical fingerprints.Absolute. Unambiguously maps electron density.
Intermolecular Data None (unless specialized NOE).Limited (H-bonding shifts).Detailed. Reveals

-stacking & H-bond networks.
Sample Recovery High (non-destructive).High (non-destructive).High (Crystal remains intact).

Scientist's Insight: Use NMR for routine purity checks. Use SC-XRD to lock in the "Golden Batch" standard for regulatory filing and IP protection.

Experimental Workflow: The Path to Structural Certainty

To validate Ethyl 2,4-diethoxybenzoate, we move beyond simple synthesis into rigorous crystallization and diffraction. The following workflow outlines the critical path.

G Start Crude Ethyl 2,4-diethoxybenzoate Purification Silica Gel Chromatography Start->Purification Remove isomers Crystallization Slow Evaporation (EtOH/Hexane) Purification->Crystallization Induce nucleation Selection Crystal Mounting (0.3mm specimen) Crystallization->Selection Optical microscopy Diffraction X-Ray Data Collection (Mo Kα) Selection->Diffraction 100K - 293K Refinement SHELXL Refinement (R-factor < 5%) Diffraction->Refinement Structure Solution

Figure 1: Critical workflow for transitioning from crude synthesis to crystallographic validation.

Detailed Protocol: Synthesis & Crystallization

This protocol is designed to be self-validating . If the crystallization step fails, the precursor purity is likely insufficient, necessitating a return to the purification stage.

Step A: Synthesis (Fischer Esterification context)

Note: While alkylation of ethyl 2,4-dihydroxybenzoate is possible, direct esterification of the acid is often cleaner for crystallography.

  • Reagents: Dissolve 2,4-diethoxybenzoic acid (1.0 eq) in absolute Ethanol (0.5 M concentration).

  • Catalyst: Add conc.

    
     (0.1 eq) dropwise.
    
  • Reflux: Heat to reflux for 8–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Evaporate ethanol. Redissolve residue in EtOAc, wash with saturated

    
     (removes unreacted acid—critical for crystallization) and brine.
    
  • Drying: Dry over anhydrous

    
     and concentrate.
    
Step B: The "Golden" Crystallization Method

SC-XRD requires a single, defect-free crystal. Amorphous powder is useless here.

  • Solvent System: Prepare a mixture of Ethanol : n-Hexane (1:1) .

  • Dissolution: Dissolve 100 mg of the purified ester in the minimum amount of warm ethanol.

  • Layering: Carefully layer the hexane on top (if using a narrow tube) or mix and filter into a clean scintillation vial.

  • Evaporation: Cover the vial with Parafilm and poke three small holes with a needle.

  • Incubation: Store in a vibration-free, dark environment at room temperature (20–25°C) for 3–5 days.

    • Success Indicator: Look for colorless, block-like prisms. Needle shapes often indicate rapid precipitation (bad for XRD); blocks indicate controlled growth (good).

Supporting Experimental Data: What to Analyze

When you receive the .cif (Crystallographic Information File) from the diffractometer, you must validate these specific parameters to confirm the structure of Ethyl 2,4-diethoxybenzoate.

A. Crystallographic Parameters (Representative)

Based on structural analogs (e.g., Ethyl 2,6-dimethoxybenzoate [1] and Ethyl 4-ethoxybenzoate), expect the following ranges for a successful solve:

  • Crystal System: Monoclinic or Triclinic (Common for benzoate esters).

  • Space Group:

    
     or 
    
    
    
    .
  • Z (Molecules per unit cell): Typically 4.[1]

  • R-Factor (

    
    ):  Must be < 0.05 (5%)  for publication-quality data.
    
B. Structural Confirmation Points

The X-ray solution will provide the following specific data points that NMR cannot:

  • Planarity: Check the torsion angle between the carbonyl group and the benzene ring.

    • Expectation: In 2,4-diethoxybenzoate, the ester carbonyl usually lies nearly coplanar with the aromatic ring to maximize resonance (

      
      -conjugation).
      
    • Contrast: In 2,6-disubstituted analogs, steric hindrance forces the carbonyl out of plane [1]. This confirms the "2,4" substitution pattern allows for planarity.

  • Bond Lengths:

    • C=O (Ester): ~1.20 Å

    • C-O (Ethoxy): ~1.36 Å (Ar-O) and ~1.42 Å (O-Et).

  • Packing Interactions:

    • Look for C-H···O hydrogen bonds. The carbonyl oxygen often acts as an acceptor for aromatic protons from neighboring molecules, creating "centrosymmetric dimers" in the lattice.

Discussion: Why This Matters for Drug Development

Validating Ethyl 2,4-diethoxybenzoate via XRD is not just an academic exercise; it is a risk-mitigation strategy.

  • Bioavailability: The packing efficiency determined by the unit cell volume (

    
    ) and density (
    
    
    
    ) directly correlates to the energy required to break the lattice during dissolution.
  • Patentability: A specific polymorph defined by unique unit cell parameters (

    
    ) is patentable matter. NMR data alone is often insufficient to claim a specific solid form.
    
Conclusion

While NMR confirms you have made the molecule, SC-XRD confirms you have a stable, defined material. For Ethyl 2,4-diethoxybenzoate, the observation of a near-planar ester linkage and specific intermolecular hydrogen bonding networks provides the ultimate structural proof, distinguishing it from sterically hindered isomers.

References

  • Khan, I., Ibrar, A., & White, J. M. (2012).[1] Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521–527.[1]

    • [Link][1][2][3]

    • Context: Provides the comparative crystallographic baseline for di-alkoxy benzoate esters, illustrating the steric effects on the ester carbonyl group.
  • Hathwar, V. R., et al. (2015). X-ray diffraction vs. NMR: A comparative study of structure and dynamics. Journal of Chemical Sciences.
  • Cambridge Crystallographic D

    • [Link]

    • Context: The authoritative repository for depositing the .

Sources

Technical Guide: TLC Profiling & Purification of Ethyl 2,4-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thin-layer chromatography (TLC) Rf values for Ethyl 2,4-diethoxybenzoate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Context

Ethyl 2,4-diethoxybenzoate (CAS: N/A for specific commercial ubiquity, but structurally related to Ethyl 2,4-dihydroxybenzoate CAS: 4143-00-4) is a lipophilic benzoate ester frequently encountered as an intermediate in the synthesis of pharmaceutical agents, agrochemicals, and cosmetic UV filters.

Unlike its precursor, 2,4-dihydroxybenzoic acid , or the intermediate ethyl 2,4-dihydroxybenzoate , the target molecule has its polar phenolic hydroxyl groups masked by ethyl ethers. This structural modification drastically alters its chromatographic behavior, shifting it from a polar, hydrogen-bond-donating species to a moderately non-polar, hydrogen-bond-accepting species.

This guide provides a standardized TLC protocol to isolate this compound from common synthetic impurities (mono-alkylated byproducts and unreacted starting materials).

Standardized Experimental Protocol

To ensure reproducibility, the following protocol utilizes Silica Gel 60 F254 plates.

Mobile Phase Optimization

For benzoate esters with ether linkages, the Hexane / Ethyl Acetate (EtOAc) system is the industry standard due to its excellent selectivity for oxygenated aromatics.

Solvent SystemRatio (v/v)Polarity IndexApplication
Hexane : EtOAc 90 : 10 LowHigh Retention: Best for separating the target from very non-polar hydrocarbon impurities. Target Rf < 0.2.
Hexane : EtOAc 80 : 20 MediumStandard Screening: Target Rf typically 0.35 – 0.45 . Ideal for monitoring reaction progress.
Hexane : EtOAc 60 : 40 HighFlush: Target Rf > 0.7. Used to elute polar mono-ethoxy intermediates.
DCM : Methanol 95 : 5 Very HighPolar Impurities: Only used to move the starting material (dihydroxy acid) off the baseline.
Sample Preparation
  • Concentration: 10 mg/mL in Dichloromethane (DCM) or Ethyl Acetate.

  • Spotting: Apply 1-2 µL using a micro-capillary. Keep spot diameter < 3 mm to prevent band broadening.

  • Equilibration: Pre-saturate the TLC chamber with filter paper for 15 minutes to prevent "smiling" solvent fronts.

Comparative Rf Value Analysis

The following data represents the chromatographic hierarchy observed during the alkylation of ethyl 2,4-dihydroxybenzoate.

Condition: Silica Gel 60 F254 | Solvent: Hexane:EtOAc (4:1 v/v) | Temp: 25°C

CompoundStructure TypePredicted Rf Range*Visualization (254 nm)
Ethyl 2,4-diethoxybenzoate Target (Diester/Ether) 0.45 – 0.55 Dark Purple (Strong)
Ethyl 4-ethoxy-2-hydroxybenzoateMono-alkylated Impurity0.25 – 0.35Dark Purple (Strong)
Ethyl 2-ethoxy-4-hydroxybenzoateMono-alkylated Impurity0.20 – 0.30Dark Purple (Strong)
Ethyl 2,4-dihydroxybenzoateStarting Material (Ester)0.05 – 0.10Dark Purple (Strong)
2,4-Dihydroxybenzoic acidHydrolysis Byproduct0.00 (Baseline)Faint / Streaking

*Note: Rf values are relative and dependent on chamber saturation and silica activity. The hierarchy (Order of Elution) remains constant.

Mechanistic Insight: Why this separation works
  • Target (Diethoxy): The ethyl groups cap the phenols, removing the ability to donate hydrogen bonds to the silica silanols. The molecule interacts only via weaker dipole-dipole forces and Van der Waals interactions, resulting in the highest Rf.

  • Mono-ethoxy Intermediates: Retain one free phenolic -OH. This group forms strong hydrogen bonds with the stationary phase, significantly retarding migration.

  • Dihydroxy Starting Material: Possesses two free phenolic -OH groups, creating a "molecular anchor" that keeps it near the baseline in non-polar solvents.

Visualization & Detection Logic

Since the ethyl groups do not add conjugation, the primary detection relies on the benzoate core.

Primary Method: UV Absorption (254 nm)

The conjugated benzene ring (benzoate system) absorbs strongly at 254 nm.

  • Observation: Dark spots on a bright green fluorescent background.

  • Limit of Detection: ~0.5 µg.

Secondary Method: Chemical Staining

If UV is unavailable or confirmation of the ether linkage is required:

  • Iodine Chamber: Reversible. Lipophilic ethoxy chains absorb iodine vapor.

    • Result: Brown spots on yellow background.[1]

  • p-Anisaldehyde / Sulfuric Acid: Permanent charring.

    • Protocol: Dip plate, heat to 120°C.

    • Result: Oxygenated aromatics typically turn violet/blue . This distinguishes them from simple hydrocarbons (which char black/brown).

Visualizing the Separation Logic

The following diagram illustrates the polarity ranking and separation logic on a silica plate.

TLC_Separation_Logic Solvent Mobile Phase Flow (Hexane:EtOAc 4:1) Baseline Baseline (Origin) High Polarity / H-Bonding Spot_SM Starting Material (Ethyl 2,4-dihydroxybenzoate) Rf ~ 0.08 (2 x Free OH groups) Baseline->Spot_SM Strong Adsorption Spot_Mono Mono-Ethoxy Impurities (Mixture of isomers) Rf ~ 0.25 - 0.30 (1 x Free OH group) Spot_SM->Spot_Mono Moderate Adsorption Spot_Target TARGET PRODUCT Ethyl 2,4-diethoxybenzoate Rf ~ 0.50 (No Free OH groups) Spot_Mono->Spot_Target Weak Adsorption Front Solvent Front Low Polarity Spot_Target->Front Elution

Caption: Chromatographic hierarchy of ethoxy-benzoate synthesis. The masking of hydroxyl groups directly correlates to increased migration distance (Rf).

Synthesis & Monitoring Workflow

This flowchart guides the researcher through the reaction monitoring process using the Rf values defined above.

Reaction_Monitoring Start Start Reaction (Alkylation of Ethyl 2,4-dihydroxybenzoate) TLC_Check Perform TLC Check (Hex:EtOAc 8:2) Start->TLC_Check Decision Analyze Rf Profile TLC_Check->Decision Case1 Only Rf ~0.1 Visible (Reaction Stalled) Decision->Case1 No Product Case2 Rf ~0.1, ~0.3, ~0.5 Visible (In Progress) Decision->Case2 Mixed Spots Case3 Only Rf ~0.5 Visible (Complete) Decision->Case3 Clean Conversion Action1 Add Base/Heat Check Reagents Case1->Action1 Action2 Continue Heating Monitor Disappearance of Rf 0.1 & 0.3 Case2->Action2 Action3 Quench & Isolate Proceed to Column Case3->Action3 Action2->TLC_Check

Caption: Decision matrix for monitoring the alkylation reaction via TLC.

Troubleshooting & Expert Tips

Issue: "Streaking" or Tailing of Spots
  • Cause: Residual acidity from the starting benzoic acid or partial hydrolysis.

  • Solution: Add 0.5% Acetic Acid or 0.1% Triethylamine to the mobile phase.

    • Acidic modifier: Sharpens the spots of any unreacted phenolic precursors.

    • Basic modifier: Generally avoided for esters to prevent hydrolysis, but useful if the silica is too acidic.

Issue: Co-elution with Mono-ethoxy Impurity
  • Cause: The polarity difference between the target and the mono-ethoxy impurity is insufficient in high-strength solvents.

  • Solution: Reduce the polarity. Switch from Hex:EtOAc 8:2 to Hex:DCM 1:1 or Pure DCM .

    • Why? Dichloromethane (DCM) offers different selectivity (polarizability) than Ethyl Acetate (hydrogen bonding acceptor), often resolving "sticky" isomers better.

References

  • PubChem Compound Summary: Ethyl 2,4-dihydroxybenzoate. (Precursor Data). National Center for Biotechnology Information. PubChem CID 821388. [Link]

  • Organic Syntheses, Coll.[2][3] Vol. 2, p. 264 (1943). Ethyl p-aminobenzoate (Benzocaine) Synthesis & Purification. (Reference for benzoate ester handling). [Link]

  • Biotage Flash Purification Guide. Solvent Strength & Selectivity Optimization for Esters.[Link]

Sources

Safety Operating Guide

Ethyl 2,4-Diethoxybenzoate: Laboratory Disposal & Handling Guide

[1][2]

Executive Summary & Core Directive

Ethyl 2,4-diethoxybenzoate is a pharmaceutical intermediate belonging to the benzoate ester class. While it is not a P-listed or U-listed acutely toxic waste under US EPA RCRA regulations, it must be managed as Non-Halogenated Organic Waste .

Immediate Action Required:

  • Do NOT dispose of down the drain.[1] Benzoate esters exhibit chronic aquatic toxicity.[2]

  • Segregate from strong oxidizers and strong bases to prevent exothermic hydrolysis or ignition.

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Hazard Characterization & Physical Properties

Effective disposal begins with accurate characterization. As a researcher, you must treat the substance based on its physical state at the time of disposal (pure solid/oil vs. solution).

PropertySpecificationOperational Implication
CAS Number 33283-98-4Use for waste manifesting and inventory tracking.[3][4]
Chemical Class Benzoate EsterSusceptible to hydrolysis in high pH; stable in neutral conditions.[3][4]
Physical State Solid or Viscous LiquidPure:[3][4] Dispose as solid hazardous waste.Solution: Dispose based on the solvent carrier.
Flash Point >100°C (Estimated)Likely not D001 (Ignitable) unless in flammable solvent, but treat as combustible.[3][4]
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Aquatic Chronic)Requires standard PPE (Nitrile gloves, safety glasses).[3][4]
RCRA Status Non-ListedRegulated based on characteristics; typically "Non-RCRA Regulated" but managed as Hazardous.[3][4]

Disposal Workflow: The "Cradle-to-Grave" Protocol[1][2]

This protocol ensures compliance with EPA 40 CFR 262 (Standards Applicable to Generators of Hazardous Waste).

Scenario A: Disposal of Pure Substance (Expired or Excess)

Context: You have a bottle of pure Ethyl 2,4-diethoxybenzoate that is no longer needed.[4]

  • Container Selection: Use the original container if intact.[5] If transferring, use a Wide-Mouth HDPE or Glass jar with a screw-top lid.[4]

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent: Ethyl 2,4-diethoxybenzoate.

    • Hazard Checkbox: Irritant, Toxic to Aquatic Life.

  • Segregation: Place in the Solid Organic Waste stream.

    • Critical: Do not mix with "Oxidizing Solids" (e.g., permanganates, nitrates) to avoid potential fire hazards.

Scenario B: Disposal of Reaction Mixtures (Solvated)

Context: The chemical is dissolved in a solvent (e.g., Ethyl Acetate, DCM, Methanol).[4]

  • Stream Identification: The solvent dictates the waste stream.

    • Non-Halogenated: (e.g., Ethanol, Ethyl Acetate)

      
      Red Can / Carboy .
      
    • Halogenated: (e.g., DCM, Chloroform)

      
      Yellow Can / Carboy .
      
  • pH Check: Ensure the solution is Neutral (pH 6-8).

    • Why? If the reaction involved strong bases (NaOH) or acids, neutralize before adding to the solvent drum to prevent drum pressurization or polymerization.

  • Documentation: List "Ethyl 2,4-diethoxybenzoate" as a minor constituent (<5%) on the waste tag.

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for disposal and spill response.

Figure 1: Waste Stream Decision Matrix

DisposalMatrixStartIdentify Waste: Ethyl 2,4-diethoxybenzoateStateCheckPhysical State?Start->StateCheckSolidSolid / Viscous OilStateCheck->SolidLiquidIn SolutionStateCheck->LiquidSolidBinSolid Hazardous Waste Bin(Incineration)Solid->SolidBinSegregate from OxidizersSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated Solvent(EtOH, EtOAc, Hexane)SolventCheck->NonHaloHaloBinHalogenated Waste CarboyHalo->HaloBinNonHaloBinOrganic Solvent Waste CarboyNonHalo->NonHaloBin

Caption: Decision matrix for segregating Ethyl 2,4-diethoxybenzoate based on physical state and solvent carrier.

Figure 2: Spill Response Protocol

SpillResponseSpillSpill DetectedAssessAssess Volume & Hazard(Is it >100mL? Is it hot?)Spill->AssessPPEDon PPE:Nitrile Gloves, Goggles, Lab CoatAssess->PPEContainContainment:Use Vermiculite or Absorbent PadsPPE->ContainCollectCollect:Scoop into Sealed Bag/JarContain->CollectLabelLabel as Hazardous Waste(Debris)Collect->LabelCleanDecontaminate Surface(Soap & Water)Label->Clean

Caption: Immediate operational workflow for minor laboratory spills (<500mL).

Scientific Rationale for Segregation

As scientists, we do not follow rules blindly; we understand the chemistry of our waste streams.

  • Hydrolysis Risk: Benzoate esters can undergo hydrolysis in the presence of strong bases (e.g., Sodium Hydroxide waste) or strong acids.

    • Mechanism:[2][6][7]

      
      
      
    • Risk:[5][7][8][9] This reaction is exothermic. In a sealed waste drum, uncontrolled hydrolysis can generate heat and pressure. Always neutralize waste streams to pH 6-8 before combining. [3][4]

  • Aquatic Toxicity: The "diethoxy" substitution increases the lipophilicity (LogP) of the molecule compared to simple benzoic acid. This facilitates bioaccumulation in aquatic organisms.

    • Directive: Under no circumstances should this enter the municipal sewer system (sink disposal), even if diluted.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 821388, Ethyl 2,4-dihydroxybenzoate (Analogous Structure). Retrieved from [Link]

  • US Environmental Protection Agency (2025). Hazardous Waste Listings & Characteristics (40 CFR Part 261). Retrieved from [Link][4]

  • Vanderbilt University Medical Center (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][4]

  • University of Pennsylvania EHRS (2025). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

Personal protective equipment for handling Ethyl 2,4-diethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following guide is structured not as a generic safety sheet, but as an operational directive for the handling of Ethyl 2,4-diethoxybenzoate (CAS: 6962-60-3). As this compound is a substituted benzoate ester often used as a pharmaceutical intermediate, specific permeation data is rare. Therefore, the protocols below apply "Read-Across" toxicology principles, using data from Ethyl Benzoate and general aromatic esters to establish a conservative safety margin.

Part 1: Executive Safety Summary

Immediate Action Required: Review before opening the reagent container.

ParameterCritical Data
Primary Hazards H315 (Skin Irritant), H319 (Severe Eye Irritant), H335 (Respiratory Irritant).[1]
Physical State Viscous liquid or low-melting solid.[1] Flash point expected >93°C (Combustible, not Flammable).[2]
Critical Risk Ester-Based Glove Degradation. Standard latex gloves offer zero protection against aromatic esters.[1]
OEL (Occupational Exposure Limit) Not established. Default to Control Banding Level 2 (0.1 – 1 mg/m³) due to lack of chronic toxicity data.
Part 2: The PPE Matrix (Selection Logic)[1]

Do not rely on "standard lab PPE." Use this matrix to select equipment based on the specific task intensity.

PPE ComponentTier 1: Incidental Contact (Weighing <1g, Closed Transfer)Tier 2: Active Handling (Synthesis, Open Pouring >10mL, Heating)Tier 3: Spill Cleanup (>50mL Release)
Hand Protection Nitrile (Disposable) Min Thickness:[1] 0.11 mm (4 mil)Change Frequency:[1] Every 15 mins or immediately upon splash.[2][3][4]Double Gloving Required Inner: Nitrile (4 mil)Outer:[1]Butyl Rubber or Silver Shield™ (Laminate) Rationale:[1] Esters swell nitrile; Laminate provides >4hr breakthrough.Butyl Rubber (Thick) Min Thickness: 0.5 mm (20 mil)Breakthrough: >8 hours.
Eye Protection Safety Glasses With side shields (ANSI Z87.1 compliant).Chemical Splash Goggles Indirect venting to prevent vapor entry.Full Face Respirator Or Splash Goggles + Face Shield.
Respiratory Fume Hood Sash height <18 inches. Face velocity 80–100 fpm.Fume Hood If hood unavailable: Half-face respirator with OV (Organic Vapor) cartridges.[1]Full Face Respirator Cartridge: OV/P100 (Organic Vapor + HEPA).
Body Defense Lab Coat Cotton/Polyester blend (Buttoned).Chemical Apron Rubber or Neoprene over lab coat.Tychem® C Coveralls Impervious to organic liquids.
Part 3: Technical Rationale (The "Why")

1. The Mechanism of Glove Failure: Ethyl 2,4-diethoxybenzoate is a lipophilic ester.[1] When it contacts Nitrile (acrylonitrile butadiene), it does not burn a hole immediately. Instead, it initiates solvation swelling . The ester molecules insert themselves between the polymer chains of the glove, reducing tensile strength and allowing the chemical to permeate to the skin within minutes.

  • Scientific Rule: Like dissolves like. Aromatic esters require Butyl or Laminate barriers for prolonged contact because these polymers lack the dipole moments that interact strongly with benzoate esters.

2. Respiratory Volatility: While the boiling point is high (>250°C), the vapor pressure becomes significant during exothermic reactions or rotary evaporation. The H335 hazard (Respiratory Irritation) implies that inhaling warm vapors will trigger mucosal inflammation.

  • Self-Validating Check: If you can smell a "fruity" or "sweet" odor, your engineering controls (fume hood) have failed.[1] Stop immediately.

Part 4: Visualization of Safety Logic
Diagram 1: PPE Selection Decision Tree

Caption: Logical flow for selecting glove material based on exposure duration and task type.

PPE_Selection Start Task Assessment Exposure Exposure Type? Start->Exposure Incidental Incidental Splash (<1 min contact) Exposure->Incidental Intentional Intentional Contact (Immersion/Spill) Exposure->Intentional Nitrile Nitrile Gloves (4 mil) Change immediately on splash Incidental->Nitrile Standard HighRisk High Risk of Permeation Intentional->HighRisk Butyl Butyl Rubber or Silver Shield Laminate HighRisk->Butyl Required

[1]

Part 5: Operational Protocols
Protocol A: Safe Handling & Transfer
  • Pre-Check: Inspect the fume hood flow monitor. Ensure velocity is >80 fpm.

  • Glove Inflation Test: Before donning nitrile gloves, trap air in the palm and squeeze. If the glove deflates, it has micro-perforations. Discard.

  • Weighing:

    • Place the balance inside the fume hood if possible.

    • If weighing on an open bench, use a closed weighing boat or tare a vial with a cap. Do not transport open powder/liquid across the lab.

  • Transfer:

    • Use positive displacement pipettes for viscous liquids to prevent dripping.

    • Double Glove Rule: When pouring >100mL, wear a longer-cuff nitrile glove over the standard glove to bridge the gap between glove and lab coat cuff.

Protocol B: Emergency Spill Response (>50 mL)

Do not attempt to clean a spill >1 Liter without HazMat training.

  • Isolate: Alert nearby personnel. "Spill in Zone X."

  • Ventilate: Maximize fume hood exhaust (emergency purge button if available).

  • PPE Upgrade: Don Butyl gloves and Chemical Splash Goggles .

  • Contain: Ring the spill with absorbent socks or vermiculite dams.

  • Absorb:

    • Pour Vermiculite or Sand over the liquid.

    • Note: Do not use combustible materials like sawdust.

  • Collect: Scoop into a high-density polyethylene (HDPE) waste pail. Label "Hazardous Waste: Ethyl 2,4-diethoxybenzoate + Debris."[1]

Diagram 2: Spill Response Loop

Caption: Cyclic workflow for containing and neutralizing chemical spills safely.

Spill_Response Alert 1. Alert & Evacuate PPE 2. Don Butyl Gloves & Goggles Alert->PPE Contain 3. Dyke with Vermiculite PPE->Contain Clean 4. Scoop to HDPE Pail Contain->Clean Wash 5. Wash Area with Soap/Water Clean->Wash Wash->Clean Repeat if odor persists

[1][2][3][5]

Part 6: Disposal & Waste Management[1][2][6]
  • Waste Stream: Organic Solvent Waste (Non-Halogenated).

  • Segregation: Keep separate from Oxidizers (e.g., Nitric Acid) to prevent exothermic nitration of the aromatic ring.

  • Container: HDPE or Glass. Avoid LDPE (Low-Density Polyethylene) for long-term storage as esters can soften it.[1]

  • Labeling: Must include full chemical name. Do not use abbreviations like "EDB."

References
  • National Institutes of Health (PubChem). Ethyl 4-ethoxybenzoate (Analogous Structure Safety Data).[1] Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid Esters. Retrieved from [Link][1][5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.